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  • Product: 6-phenylpyrimidin-4-ol
  • CAS: 156647-98-2

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 6-Phenylpyrimidin-4-ol Scaffolds in Biological Assays: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, identifying a privileged pharmacophore—a molecular framework capable of binding diverse biological targets with high ligand efficiency—is a critical inflection point. The 6-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, identifying a privileged pharmacophore—a molecular framework capable of binding diverse biological targets with high ligand efficiency—is a critical inflection point. The 6-phenylpyrimidin-4-ol scaffold represents one such highly versatile core. By leveraging keto-enol tautomerism (shifting between pyrimidin-4-ol and pyrimidin-4(1H)-one), this structure presents a dynamic hydrogen bond donor/acceptor profile. Coupled with the hydrophobic interactions afforded by the phenyl ring, it serves as a potent modulator in two distinct pharmacological arenas: immunomodulation via Toll-Like Receptor (TLR) 7/8 agonism, and enzyme inhibition as a fragment-based screening hit for targets like the oncogenic phosphatase SHP2 and novel antimicrobial pathways.

This whitepaper dissects the mechanistic biology of 6-phenylpyrimidin-4-ol derivatives, outlines the causality behind specific assay designs, and provides self-validating experimental protocols to ensure rigorous, reproducible data in your screening pipelines.

Immunomodulatory Mechanisms: TLR7/8 Agonism

The most clinically characterized derivative of this scaffold is Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol). Bropirimine acts as a potent, orally active immunostimulant that induces interferon-alpha (IFN-α) and activates macrophages and natural killer (NK) cells 1.

Mechanism of Action

Unlike cell-surface receptors, TLR7 and TLR8 are localized within the endosomes of plasmacytoid dendritic cells (pDCs) and macrophages. The mechanism of action relies heavily on the physicochemical properties of the pyrimidine core:

  • Endosomal Uptake: The compound is internalized into the acidic endosomal compartment (pH ~5.5).

  • Protonation & Dimerization: The acidic environment protonates the pyrimidine ring, generating a positive charge that is strictly required for electrostatic anchoring within the TLR7/8 binding pocket. This binding forces the dimerization of the receptor ectodomains.

  • Signal Transduction: Dimerization recruits the adaptor protein MyD88, triggering a kinase cascade (IRAK4/TRAF6) that culminates in the nuclear translocation of NF-κB and IRF7, driving the transcription of pro-inflammatory cytokines.

Mechanism A 6-Phenylpyrimidin-4-ol (Ligand) B Endosomal Uptake (pH < 6.0) A->B Internalization C TLR7/8 Dimerization B->C Protonation D MyD88 Recruitment C->D E IRAK4/TRAF6 Activation D->E F NF-κB / IRF7 Translocation E->F Phosphorylation G IFN-α Production F->G Transcription

Mechanism of TLR7/8 activation by 6-phenylpyrimidin-4-ol derivatives.
Self-Validating Protocol: HEK-Blue TLR7 Reporter Assay

To isolate the TLR7-specific activity of 6-phenylpyrimidin-4-ol derivatives from general cellular toxicity or off-target cytokine release, we utilize a reporter gene assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-Blue hTLR7 cells (engineered to co-express human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter) at cells/well in a 96-well plate.

    • Causality: Using a highly defined reporter line prevents the confounding cross-talk of primary immune cells, ensuring the readout is exclusively linked to NF-κB activation via TLR7.

  • Ligand Treatment: Treat cells with serial dilutions of the pyrimidine derivative (0.01 µM to 100 µM). Incubate for 24 hours at 37°C.

  • SEAP Detection: Transfer 20 µL of the supernatant to a new plate and add 180 µL of QUANTI-Blue substrate. Incubate for 1-3 hours and read absorbance at 620 nm.

  • Self-Validation Check (Crucial): Run a parallel assay using wild-type HEK-Blue Null2 cells (which lack TLR7).

    • Causality: If the Null2 cells produce a SEAP signal, your compound is bypassing TLR7 to activate NF-κB (e.g., via direct kinase activation) or interfering with the colorimetric readout. A valid TLR7 agonist must show a signal only in the hTLR7-expressing line.

Enzyme Inhibition: Fragment-Based Drug Discovery (FBDD)

Beyond immunology, the 6-phenylpyrimidin-4-ol core is highly valued in Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight and high ligand efficiency, derivatives like 2-methyl-6-phenylpyrimidin-4-ol have been identified as critical starting fragments for inhibiting SHP2 (Src Homology 2 Domain-Containing Phosphatase 2), an oncogenic target in RAS/MAPK-driven cancers 2.

Workflow S1 Fragment Library (6-phenylpyrimidin-4-ol) S2 SPR Binding Assay (Primary Screen) S1->S2 S3 pNPP Phosphatase Assay (Orthogonal Screen) S2->S3 Hit Selection S4 X-Ray Crystallography (Structural Validation) S3->S4 Mechanism Check S5 Lead Optimization S4->S5 SAR Development

Fragment-based screening workflow for identifying SHP2 inhibitors.
Self-Validating Protocol: SHP2 SPR & Orthogonal pNPP Assay

Because fragments bind weakly (typically in the high micromolar range), biochemical assays are prone to false positives caused by compound aggregation (PAINs). We employ a dual-assay system to validate true stoichiometric binding.

Step-by-Step Methodology:

  • Primary Screen (SPR): Immobilize His-tagged SHP2 onto an NTA sensor chip. Inject the 6-phenylpyrimidin-4-ol fragment at concentrations ranging from 10 µM to 1 mM over the chip at a flow rate of 30 µL/min.

    • Causality: Surface Plasmon Resonance (SPR) measures direct physical interaction in real-time ( and ), filtering out compounds that interfere purely with the enzymatic substrate rather than binding the target.

  • Orthogonal Screen (pNPP Hydrolysis): Incubate 10 nM of activated SHP2 with the fragment for 15 minutes. Add 10 mM p-nitrophenyl phosphate (pNPP) and measure the kinetic increase in absorbance at 405 nm over 30 minutes to calculate the inhibitory constant ( ).

  • Self-Validation Check (The Detergent Rule): Repeat the pNPP assay in the presence of 0.01% Tween-20.

    • Causality: Hydrophobic fragments often form colloidal aggregates that non-specifically sequester the enzyme, mimicking inhibition. Tween-20 disrupts these micelles. If the remains stable (e.g., ) in the presence of detergent, the fragment is a true, specific binder 2.

Expanding the Horizon: Antimicrobial & Anticancer Applications

The synthetic versatility of the 6-phenylpyrimidin-4-ol core allows it to be functionalized into larger, highly specific therapeutic agents.

  • Antimicrobial Sulfonylureas: By utilizing 2-amino-6-phenylpyrimidin-4-ol as a precursor, researchers have synthesized novel sulfonylureas that exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Notably, this mechanism of action is distinct from the traditional acetohydroxyacid synthase (AHAS) inhibition seen in herbicidal sulfonylureas, pointing to a novel bacterial target 3.

  • Anticancer Hybrids: Reacting 2-mercapto-6-phenylpyrimidin-4-ol with benzimidazole derivatives yields hybrid molecules that demonstrate broad-spectrum cytotoxicity against breast, renal, and lung cancer cell lines, evaluated via standard MTT viability assays 4.

Quantitative Data Summary

The table below synthesizes the biological targets, assay methodologies, and key quantitative metrics associated with various 6-phenylpyrimidin-4-ol derivatives across the literature.

Scaffold DerivativePrimary TargetAssay MethodologyKey Quantitative MetricBiological Effect
2-amino-5-bromo-6-phenylpyrimidin-4-ol TLR7 / TLR8HEK-Blue SEAP Reporter IFN-α induction, immunostimulation
2-methyl-6-phenylpyrimidin-4-ol SHP2 PhosphataseSPR & pNPP Hydrolysis Inhibition of oncogenic signaling
2-amino-6-phenylpyrimidin-4-ol MRSA (Unknown)Broth Microdilution Bactericidal activity
2-mercapto-6-phenylpyrimidin-4-ol Cancer Cell LinesMTT Viability Assay Cytotoxicity / Tumor inhibition

Conclusion

The 6-phenylpyrimidin-4-ol scaffold is a masterclass in molecular efficiency. Whether it is undergoing protonation to bridge the dimer interface of an endosomal Toll-like receptor, or acting as a stable hydrogen-bonding anchor in the active site of an oncogenic phosphatase, its utility is vast. By employing the self-validating assay protocols detailed above—specifically the use of null-cell lines in reporter assays and detergent controls in biochemical screens—researchers can confidently separate true mechanistic hits from assay artifacts, accelerating the path from fragment to lead compound.

References

  • Source: National Institutes of Health (NIH)
  • Title: Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 Source: University of Birmingham URL
  • Title: Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Studies Source: Semantic Scholar URL
  • Title: Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties Source: MDPI URL

Sources

Exploratory

Pharmacokinetics and Bioavailability of 6-Phenylpyrimidin-4-ol Derivatives: A Technical Guide

Executive Summary The 6-phenylpyrimidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents. From Toll-like receptor (TLR) 7/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 6-phenylpyrimidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents. From Toll-like receptor (TLR) 7/8 agonists to antiviral macrocycles and benzimidazole-pyrimidine anticancer hybrids, this chemical core offers immense therapeutic potential. However, translating these molecules from bench to bedside requires overcoming significant pharmacokinetic (PK) hurdles. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, target engagement dynamics, and self-validating experimental protocols necessary for optimizing the bioavailability of 6-phenylpyrimidin-4-ol derivatives.

Structural Influence on Pharmacokinetics (ADME)

The basic 6-phenylpyrimidin-4-ol structure exhibits unique physicochemical properties that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Solubility and Permeability Challenges Unmodified derivatives often suffer from poor aqueous solubility, which acts as the primary bottleneck for oral bioavailability. For instance, benzimidazole-pyrimidine hybrids synthesized for anticancer applications frequently exhibit aqueous solubilities of less than 50 µM at physiological pH (7.4)[1]. This poor solubility is not merely a function of lipophilicity (logP) but is heavily driven by strong crystal packing forces and intermolecular hydrogen bonding within the solid state[1].

Bioavailability Optimization Despite these baseline solubility challenges, rational functionalization can drastically enhance oral absorption. Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol, or ABPP), a well-characterized halogenated derivative, is a highly effective, orally active immunostimulant utilized for its antiviral and antineoplastic properties[2]. Similarly, macrocyclic derivatives incorporating the 6-phenylpyrimidin-4-ol moiety have been successfully engineered to optimize the area under the curve (AUC) and half-life, preventing the rapid clearance that typically plagues small-molecule Hepatitis C Virus (HCV) inhibitors[3].

Data Presentation: Comparative PK Parameters The following table synthesizes the varying pharmacokinetic profiles across different classes of 6-phenylpyrimidin-4-ol derivatives based on their structural modifications.

Table 1: Comparative Pharmacokinetic and Physicochemical Parameters of 6-Phenylpyrimidin-4-ol Derivatives

Compound ClassRepresentative CompoundAqueous Solubility (pH 7.4)Oral Bioavailability (F%)Primary Target / Indication
Halogenated PyrimidinolsBropirimine (ABPP)ModerateModerate-HighTLR7/8 Agonist (Immunology)
Benzimidazole HybridsCompound 186-190 seriesPoor (< 50 µM)LowAnticancer / Kinase Inhibition
Macrocyclic PyrimidinesHCV Inhibitor PrecursorsModerateHighNS3 Serine Protease (HCV)
Sulfonylurea HybridsCompound A / B analogsLowVariableAntimicrobial (MRSA)
Mechanisms of Action: Target Engagement vs. Systemic Clearance

Understanding the PK/PD (Pharmacokinetic/Pharmacodynamic) relationship requires mapping the intracellular targets. For immunostimulatory derivatives like Bropirimine, the primary targets are endosomal TLR7 and TLR8 receptors[2].

Causality in Experimental Design: When evaluating these specific immunomodulatory compounds, researchers must measure downstream cytokines (e.g., IFN-α, TNF-α) in tandem with plasma drug concentrations. Why? Because the pharmacological effect (immune activation) often outlasts the systemic half-life of the drug. The 6-phenylpyrimidin-4-ol derivative triggers a sustained intracellular signaling cascade via the MyD88 adaptor protein, meaning systemic clearance of the drug does not equate to the cessation of biological activity.

TLR_Signaling cluster_TF Transcription Factors Ligand 6-Phenylpyrimidin-4-ol Derivative Endosome Endosomal Membrane Ligand->Endosome Endocytosis TLR7_8 TLR7 / TLR8 Receptor Endosome->TLR7_8 MyD88 MyD88 Adaptor Protein TLR7_8->MyD88 Activation IRAK_TRAF IRAK4 / TRAF6 Complex MyD88->IRAK_TRAF NFkB NF-κB IRAK_TRAF->NFkB Phosphorylation IRF7 IRF7 IRAK_TRAF->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IRF7->Cytokines

Intracellular TLR7/8 signaling cascade triggered by pyrimidinol derivatives.

Experimental Methodologies for PK and Bioavailability Assessment

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for profiling the pharmacokinetics of novel 6-phenylpyrimidin-4-ol derivatives.

Protocol 1: In Vitro Permeability Assessment (Caco-2 Bidirectional Assay)

Rationale: Because many derivatives (especially benzimidazole hybrids) exhibit strong crystal packing and poor solubility[1], assessing intestinal permeability is critical before advancing to in vivo dosing.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow monolayer differentiation and tight junction formation.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². This self-validating step ensures that any detected drug in the receiver chamber passed through transcellular/paracellular pathways, not through a ruptured monolayer.

  • Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4) containing 1% DMSO to aid solubility. Add to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and efflux ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2 indicates active efflux (e.g., the compound is a P-glycoprotein substrate), which will severely limit oral bioavailability.

Protocol 2: In Vivo Pharmacokinetic Profiling in Murine Models

Rationale: To determine absolute oral bioavailability (F%) and systemic clearance, parallel intravenous (IV) and oral (PO) dosing cohorts are strictly required.

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution to prevent micro-embolisms).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water.

  • Administration: Administer the derivative to male C57BL/6 mice (n=3 per time point) at 2 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing & Internal Control: Centrifuge blood at 4,000 × g for 10 mins at 4°C to separate plasma. Precipitate proteins by adding 3 volumes of cold acetonitrile containing a deuterated internal standard. The internal standard validates the extraction efficiency of every single sample.

  • Data Analysis: Calculate absolute bioavailability using Non-Compartmental Analysis (NCA):

    F=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

PK_Workflow Synthesis Compound Synthesis Formulation Vehicle Optimization Synthesis->Formulation Dosing In Vivo Dosing Formulation->Dosing QC Sampling Blood Sampling Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Extraction Analysis PK Analysis LCMS->Analysis Data

Step-by-step workflow for in vivo PK profiling and bioavailability assessment.

Strategies for Bioavailability Enhancement

Given the inherent solubility limitations of the 6-phenylpyrimidin-4-ol core, several formulation and medicinal chemistry strategies are employed by drug development professionals:

  • Prodrug Approaches: Conjugating the active pyrimidinol with lipophilic or hydrophilic moieties. For example, attaching a phospholipid via a benzoic acid functional group has been utilized in related TLR7 ligands to enhance tissue retention and cellular uptake[2].

  • Crystal Engineering: Disrupting the planar symmetry of the phenyl-pyrimidine axis to reduce crystal packing energy, thereby enhancing aqueous solubility without compromising target binding[1].

  • Amorphous Solid Dispersions (ASDs): Formulating the Active Pharmaceutical Ingredient (API) with polymers (e.g., HPMCAS) to maintain the drug in a supersaturated amorphous state in the gastrointestinal tract, significantly boosting oral absorption.

Conclusion

The 6-phenylpyrimidin-4-ol scaffold is a highly versatile pharmacophore. While its baseline physicochemical properties often present challenges in aqueous solubility and oral bioavailability, rational drug design, rigorous permeability screening, and advanced formulation strategies can successfully translate these derivatives into viable clinical candidates.

References
  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC. nih.gov.2

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI. mdpi.com. 1

  • US8937080B2 - Pyrimidine substituted macrocyclic HCV inhibitors - Google Patents. google.com. 3

Sources

Foundational

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 6-Phenylpyrimidin-4-ol

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 6-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 6-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] This document details the entire workflow, from the critical initial step of crystal growth to the final stages of structure solution, refinement, and validation. It is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but the underlying scientific rationale for each experimental choice, thereby ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

The pyrimidine scaffold is a cornerstone in the architecture of many biologically active molecules, including essential components of DNA and RNA.[1] The functionalization of this ring system, as in 6-phenylpyrimidin-4-ol, gives rise to a class of compounds with diverse pharmacological activities, including potential applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][3][4]

The precise determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is made possible through single-crystal X-ray diffraction.[5][6] This atomic-level insight is indispensable for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Informing Computational Modeling: Providing accurate geometries for molecular docking and other in-silico screening methods.[7]

  • Confirming Molecular Connectivity and Stereochemistry: Unambiguously verifying the outcome of a chemical synthesis.

This guide will navigate the reader through the theoretical principles and practical execution of determining the crystal structure of 6-phenylpyrimidin-4-ol.

The Crystallization Challenge: From Powder to High-Quality Single Crystal

The foremost prerequisite for a successful SCXRD experiment is the availability of a high-quality single crystal, typically between 30 and 300 microns in size, that is well-formed and free of significant defects.[6] Obtaining such a crystal is often the most challenging and time-consuming part of the entire process.[8] For a small organic molecule like 6-phenylpyrimidin-4-ol, several classical and modern crystallization techniques can be employed.

Foundational Crystallization Methodologies

The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing for the ordered growth of a crystal lattice rather than rapid precipitation of an amorphous solid.

  • Slow Evaporation: This is one of the simplest and most common techniques.[9] The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystal growth.[9]

  • Vapor Diffusion: This method is highly effective, especially when only small amounts of the compound are available.[9][10] A concentrated solution of the compound in a relatively low-vapor-pressure solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[10] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9][10]

  • Slow Cooling: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound typically drops, leading to supersaturation and crystal formation.

Protocol: Crystallization of 6-Phenylpyrimidin-4-ol via Vapor Diffusion
  • Solvent Screening: Begin by testing the solubility of 6-phenylpyrimidin-4-ol in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to identify a solvent in which it is moderately soluble.

  • Preparation of the Analyte Solution: Prepare a concentrated solution by dissolving approximately 5-10 mg of 6-phenylpyrimidin-4-ol in 0.5 mL of a suitable solvent (e.g., methanol) in a small glass vial (e.g., 2 mL).

  • Setup of the Crystallization Chamber: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Addition of the Anti-Solvent: Carefully add 2-3 mL of a volatile anti-solvent (e.g., diethyl ether) to the bottom of the larger container, ensuring it does not mix directly with the analyte solution.

  • Sealing and Incubation: Seal the larger container tightly and leave it undisturbed at a constant temperature (e.g., room temperature).

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. High-quality crystals suitable for diffraction should appear clear and have well-defined facets.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer. The fundamental principle is that the crystal lattice diffracts a beam of monochromatic X-rays in a specific pattern of reflections.[6][11] By measuring the geometric positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be constructed.[5]

The Experimental Workflow

The data collection process follows a systematic sequence of steps designed to capture a complete and high-quality dataset.

XRay_Data_Collection_Workflow node_prep node_prep node_mount node_mount node_screen node_screen node_strategy node_strategy node_collect node_collect node_process node_process A Crystal Selection & Mounting B Centering in X-ray Beam A->B Mount on goniometer head C Initial Screening & Unit Cell Determination B->C Expose to X-rays D Data Collection Strategy Calculation C->D Determine crystal system & lattice parameters E Full Data Collection D->E Optimize rotation/scan parameters F Data Integration, Scaling, & Merging E->F Collect multiple frames

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Data Collection Protocol
  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber using a minimal amount of non-diffracting oil or epoxy.[6] The sample is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

  • Centering and Screening: The mounted crystal is centered in the X-ray beam using a microscope and automated centering routines.[12] A few initial diffraction images are collected to screen the crystal's quality and determine the unit cell parameters and Bravais lattice.[12]

  • Strategy Calculation: Based on the determined crystal system and unit cell, the diffractometer software calculates an optimal strategy to collect a complete and redundant dataset.[13] This involves defining the necessary ranges of rotation for the crystal to ensure all unique reflections are measured at least once.

  • Full Data Collection: The diffractometer then executes the calculated strategy, rotating the crystal in the X-ray beam and collecting hundreds or thousands of diffraction images (frames).[5][11]

  • Data Processing: After collection, the raw image data is processed.[14] This involves:

    • Integration: Identifying the diffraction spots on each frame and measuring their intensities.[14]

    • Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging multiple measurements of the same reflection to produce a final, unique set of reflection data.[14]

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the intensities and positions of the reflections, but not their phase information—this is the well-known "phase problem" in crystallography. Solving this problem is the key to generating an initial electron density map.

Structure Solution using Direct Methods

For small molecules like 6-phenylpyrimidin-4-ol, the phase problem is typically solved using direct methods. This computational technique uses statistical relationships between the intensities of the reflections to derive an initial set of phases.[5] These phases are then used in a Fourier transform to calculate the first electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms in the structure.

Model Building and Refinement

The process of refinement involves optimizing the initial atomic model to achieve the best possible agreement with the experimental diffraction data.[15][16][17] This is an iterative process that alternates between manual model adjustments and computational least-squares refinement.

Refinement_Cycle node_initial node_initial node_refine node_refine node_map node_map node_build node_build node_converged node_converged A Initial Model from Direct Methods B Least-Squares Refinement A->B Refine atomic positions & displacement parameters C Calculate Difference Electron Density Map (Fo-Fc) B->C Compare observed (Fo) & calculated (Fc) data E Convergence? B->E D Manual Model Building/Correction C->D Identify missing atoms or incorrect positions D->B Adjust model E->C No F Final Model E->F Yes

Caption: The Iterative Cycle of Crystallographic Refinement.

Refinement Protocol:

  • Initial Refinement: The atomic positions derived from direct methods are subjected to least-squares refinement, optimizing their coordinates (x, y, z) and atomic displacement parameters (ADPs, or thermal ellipsoids) to better fit the experimental data.[16]

  • Difference Fourier Maps: A difference electron density map (Fo-Fc) is calculated. This map shows regions where the observed electron density (from the experimental data, Fo) is greater or less than the calculated electron density (from the current model, Fc). Positive peaks in this map indicate missing atoms (like hydrogens), while negative regions suggest atoms are misplaced or their displacement parameters are incorrect.

  • Model Completion: Hydrogen atoms are typically added at calculated geometric positions and refined using a "riding" model, where their positions are linked to their parent carbon or nitrogen atoms.[17]

  • Anisotropic Refinement: For non-hydrogen atoms, isotropic ADPs (which are spherical) are replaced with anisotropic ADPs (which are ellipsoidal), allowing for a more accurate model of atomic vibrations.[15]

  • Convergence: The refinement cycle is repeated until the model converges, meaning that further cycles of refinement cause no significant changes in the atomic parameters or the agreement factors.

Key Refinement Metrics

The quality of the final crystal structure model is assessed using several key metrics:

Parameter Description Typical Target Value (for small molecules)
R1 The residual factor, measuring the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%) for high-quality data.
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0, indicating that the model is a good fit to the data.~1.0

Structure Validation and Deposition

The final step is to rigorously validate the determined structure and deposit it in a public database to ensure its accessibility to the scientific community.

Validation with checkCIF

Before deposition, the crystallographic information file (CIF) must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[18][19] This program performs hundreds of checks on the geometric and crystallographic data for self-consistency and chemical reasonableness.[19][20] The output is a report of ALERTS (Levels A, B, C, or G) that flag potential issues, from severe errors to minor inconsistencies or items of interest.[21] All significant ALERTS must be investigated and either resolved or explained.[22]

Deposition in the Cambridge Structural Database (CSD)

The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[23][24][25] Depositing the structure of 6-phenylpyrimidin-4-ol ensures that the data is curated, preserved, and made available for other researchers to use in their studies.[24] Each deposited structure is assigned a unique CCDC deposition number, which should be included in any publication describing the structure.

Conclusion

The X-ray crystal structure analysis of 6-phenylpyrimidin-4-ol is a multi-stage process that demands both careful experimental technique and robust computational analysis. From the meticulous art of growing a single crystal to the precise science of diffraction and refinement, each step is critical for obtaining a final model that is both accurate and reliable. The resulting three-dimensional structure provides invaluable, high-resolution insight into the molecule's conformation, packing, and intermolecular interactions, serving as a vital tool for advancing research in medicinal chemistry and materials science.

References

  • Wikipedia. X-ray crystallography.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. [Link]

  • Wikipedia.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • SPT Labtech.
  • Physical Sciences Data-science Service.
  • University of Wisconsin-Madison Libraries.
  • Phenix. X-ray Structure Refinement.
  • Jasinski, J. P., & Butcher, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s11. [Link]

  • University of Kent Library.
  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. Z., & El-Huneidi, F. H. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 653-668. [Link]

  • Cetina, M., Nagl, A., Kujundžić, N., & Glavaš-Obrovac, L. (2010). Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 18(7), 2531-2539. [Link]

  • IUCr Journals. checkCIF FAQ.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(5), 455-463. [Link]

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  • Groen, C. P., & Ronson, T. K. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1853. [Link]

  • Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25296-25301. [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

  • IUCr Journals.
  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 105-113). [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In X-ray Crystallography (pp. 214-235). Royal Society of Chemistry. [Link]

  • X-ray Professional. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Kim, H. J., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6885-6903. [Link]

  • Carleton College. Single-crystal X-ray Diffraction.
  • Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]

  • Rowlett, R. S.
  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

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Exploratory

Comprehensive Spectral Characterization of 6-Phenylpyrimidin-4-ol

An In-Depth Technical Guide for Analytical Workflows Abstract As a highly versatile heterocyclic scaffold, 6-phenylpyrimidin-4-ol (also known by its tautomeric name, 6-phenylpyrimidin-4(3H)-one) serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Workflows

Abstract As a highly versatile heterocyclic scaffold, 6-phenylpyrimidin-4-ol (also known by its tautomeric name, 6-phenylpyrimidin-4(3H)-one) serves as a critical intermediate in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and immunomodulators[1]. Accurate structural characterization of this compound is complicated by its dynamic tautomeric equilibrium. This whitepaper provides a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral data for 6-phenylpyrimidin-4-ol, complete with self-validating experimental protocols designed for senior analytical scientists and drug development professionals.

Structural Dynamics & Tautomeric Equilibrium

The pyrimidine ring system is highly susceptible to lactam-lactim tautomerism. In the case of 6-phenylpyrimidin-4-ol, the compound exists in an equilibrium between the hydroxyl (lactim) form and the carbonyl (lactam) form[2]. The position of this equilibrium is heavily dictated by the physical state and the polarity of the solvent environment.

In polar, hydrogen-bonding solvents like DMSO-d6, the equilibrium is dynamic, often resulting in time-averaged NMR signals for the exchangeable protons. In the solid state, however, the lactam form (6-phenylpyrimidin-4(3H)-one) is thermodynamically favored due to the formation of robust intermolecular hydrogen-bonding networks within the crystal lattice[1].

Tautomerism Lactim 6-Phenylpyrimidin-4-ol (Lactim Form) -OH Active Lactam 6-Phenylpyrimidin-4(3H)-one (Lactam Form) C=O Active Lactim->Lactam Tautomeric Shift (Solvent Dependent) NMR 1H NMR Analysis (DMSO-d6) Lactim->NMR Broad -OH (~12.5 ppm) Lactam->NMR Broad -NH (~12.5 ppm) IR FT-IR Analysis (Solid KBr) Lactam->IR Strong C=O (~1665 cm⁻¹)

Figure 1: Tautomeric equilibrium of 6-phenylpyrimidin-4-ol and its impact on spectral markers.

Spectral Data Synthesis & Causal Interpretation

To establish a self-validating analytical system, empirical data must be cross-referenced against the fundamental principles of magnetic shielding and vibrational physics. The following tables summarize the quantitative data extrapolated from baseline pyrimidine spectral behaviors and related substituted derivatives[3],[4].

2.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d6)

The proton NMR spectrum of 6-phenylpyrimidin-4-ol is defined by the severe anisotropic and inductive effects of the heteroaromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
~12.50 Broad Singlet (br s)1H-NH / -OHHighly deshielded due to hydrogen bonding and rapid tautomeric exchange. Validated via D₂O exchange[4].
~8.20 Singlet (s)1HPyrimidine H-2Flanked by two electronegative nitrogen atoms (N1, N3). The strong inductive withdrawal strips electron density, causing extreme downfield shifting.
7.95 – 7.90 Multiplet (m)2HPhenyl H-2', H-6' (ortho)Deshielded by the magnetic anisotropy of the adjacent pyrimidine π-system.
7.50 – 7.45 Multiplet (m)3HPhenyl H-3', H-4', H-5'Standard aromatic resonance; slightly shielded relative to the ortho protons due to distance from the heterocyclic core.
~6.95 Singlet (s)1HPyrimidine H-5Located between the phenyl ring and the carbonyl/hydroxyl group. Lacks the direct inductive deshielding seen at H-2[3].
2.2. ¹³C NMR Spectroscopy (100 MHz, DMSO-d6)

Carbon-13 shifts provide an unambiguous map of the molecular skeleton, particularly highlighting the hybridization state of the C-4 position.

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Rationale
~161.5 C-4 (C=O / C-OH)Highly deshielded sp² carbon. The shift is characteristic of a conjugated amide/lactam carbonyl[2].
~158.0 C-6 (Pyrimidine C-Ph)Deshielded by the adjacent nitrogen and the conjugated phenyl ring.
~149.5 C-2 (N-CH=N)Sandwiched between two electronegative nitrogens, resulting in significant electron depletion.
~136.8 C-1' (Phenyl ipso)Quaternary carbon attached directly to the electron-withdrawing pyrimidine ring.
~130.5 C-4' (Phenyl para)Standard aromatic sp² carbon resonance.
~128.8 C-3', C-5' (Phenyl meta)Standard aromatic sp² carbon resonance.
~127.2 C-2', C-6' (Phenyl ortho)Standard aromatic sp² carbon resonance.
~103.4 C-5 (Pyrimidine CH)The most shielded carbon in the pyrimidine ring due to resonance donation from the tautomeric heteroatoms[3].
2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid KBr)

Solid-state IR is the definitive tool for identifying the dominant tautomer in the crystal lattice.

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Mechanistic Rationale
3100 – 2800 Broad, StrongN-H / O-H StretchBroadening is caused by extensive intermolecular hydrogen bonding (N-H···O) in the solid state[2].
3060 WeakC-H Stretch (Aromatic)Standard sp² C-H stretching vibration.
~1665 StrongC=O Stretch (Lactam)Confirms the dominance of the pyrimidin-4(3H)-one tautomer. The frequency is lower than a standard ketone (~1710 cm⁻¹) due to conjugation and H-bonding[2].
1595, 1530 MediumC=N, C=C StretchSkeletal vibrations of the aromatic pyrimidine and phenyl rings.
765, 695 StrongC-H Out-of-Plane BendThe classic "two-finger" signature of a monosubstituted benzene ring.
Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating workflows must be adhered to during spectral acquisition.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution via gentle sonication to prevent magnetic susceptibility artifacts and line broadening.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Shimming & Acquisition: Perform automated gradient shimming to optimize magnetic field homogeneity (targeting a line width < 1 Hz for the internal TMS standard). Acquire 16 transients for ¹H NMR with a relaxation delay (D1) of 2 seconds. For ¹³C NMR, acquire a minimum of 512 transients to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Self-Validation (D₂O Exchange): Add 1–2 drops of D₂O to the NMR tube, agitate gently, and re-acquire the ¹H spectrum. The complete disappearance of the broad peak at ~12.50 ppm validates its assignment as the exchangeable NH/OH proton, ruling out baseline anomalies.

Protocol B: FT-IR Solid-State Acquisition
  • Background Calibration: Record a background spectrum of the empty sample compartment immediately prior to analysis. This self-validating step digitally subtracts atmospheric H₂O and CO₂, which can obscure the critical 3100–2800 cm⁻¹ and 1665 cm⁻¹ regions.

  • Matrix Preparation: Grind 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the powder to a hydraulic press and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent, moisture-free pellet.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Workflow S1 Sample Prep (20 mg in DMSO-d6) S2 NMR Acquisition (400 MHz, 298 K) S1->S2 S5 Data Processing (Fourier Transform) S2->S5 S3 Sample Prep (1-2 mg in 100 mg KBr) S4 IR Acquisition (4000-400 cm⁻¹) S3->S4 S4->S5 S6 Structural Validation S5->S6

Figure 2: Standardized experimental workflow for the spectral acquisition of pyrimidine scaffolds.

Conclusion

The spectral characterization of 6-phenylpyrimidin-4-ol requires a nuanced understanding of its tautomeric behavior. By combining high-resolution NMR to map the highly deshielded electronic environment of the pyrimidine core with solid-state FT-IR to confirm the thermodynamic preference for the lactam form, researchers can confidently validate this scaffold for downstream medicinal chemistry applications.

References

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 6-Phenylpyrimidin-4-ol in Organic Solvents

Executive Summary In early-stage drug discovery and formulation development, understanding the solubility profile of a target compound is paramount. 6-Phenylpyrimidin-4-ol (CAS: 4891-69-4 / 156647-98-2) is a critical het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and formulation development, understanding the solubility profile of a target compound is paramount. 6-Phenylpyrimidin-4-ol (CAS: 4891-69-4 / 156647-98-2) is a critical heterocyclic building block and pharmacophore used in the synthesis of various bioactive molecules, including immunomodulators and benzimidazole-pyrimidine hybrids[1].

This technical guide provides an in-depth analysis of the solubility profile of 6-phenylpyrimidin-4-ol across various organic solvents. By examining the causality between its structural tautomerism, intermolecular hydrogen bonding, and solvent interactions, this whitepaper establishes a predictive framework for its solvation behavior and outlines a self-validating experimental protocol for empirical quantification.

Physicochemical Foundations: Tautomerism and Dimerization

The solubility of 6-phenylpyrimidin-4-ol is not dictated solely by its lipophilicity (LogP); it is heavily governed by its structural dualism and solid-state interactions.

Tautomeric Equilibrium

Hydroxypyrimidines inherently exist in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and 4[1H]-pyrimidinone (keto) forms[2]. The position of this equilibrium is highly solvent-dependent. In polar protic solvents, the equilibrium shifts based on hydrogen-bond donation/acceptance, whereas non-polar aromatic solvents (e.g., toluene, 1,2-dichlorobenzene) can favor specific tautomeric states[3].

Self-Complementary Hydrogen Bonding

The pyrimidine core possesses a donor-acceptor array that facilitates strong intermolecular hydrogen bonding. Similar to ureidopyrimidinones, 6-phenylpyrimidin-4-ol and its derivatives can form highly stable, self-complementary hydrogen-bonded dimers[3]. This strong crystal packing and hydrophobic interaction from the phenyl ring result in exceptionally low aqueous solubility (< 50 µM or < 10 mg/L)[1][4]. To achieve high solubility in organic solvents, the solvent must possess sufficient thermodynamic potential to disrupt these dimeric networks.

G A 6-phenylpyrimidin-4-ol (Enol Tautomer) B 6-phenyl-4[1H]-pyrimidinone (Keto Tautomer) A->B Tautomeric Equilibrium C H-Bonded Dimer (Strong Crystal Packing) A->C Aprotic/Non-polar Solvents B->C Self-Assembly D Solvent Disruption (e.g., DMSO) C->D Strong H-bond Acceptor Added E Monomeric Solvation (High Organic Solubility) D->E Dissociation

Caption: Tautomeric equilibrium and solvent-mediated disruption of hydrogen-bonded dimers.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles of pyrimidinol derivatives (such as bropirimine) and empirical solvent studies, the solubility of 6-phenylpyrimidin-4-ol varies drastically depending on the solvent's hydrogen-bond acceptor capacity and dielectric constant[3][5].

Quantitative Data Summary

Note: Values are extrapolated from validated structural analogs and predictive thermodynamic models standard in early-stage pre-formulation.

SolventPolarity IndexEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4) 9.0< 0.01High hydrophobicity (phenyl ring); inability to overcome strong crystal lattice energy[1].
Toluene 2.40.5 - 1.5Low polarity; favors specific tautomeric dimers but lacks H-bond disruption capability[3].
Chloroform (CHCl₃) 4.12.0 - 5.0Moderate solvation; stabilizes H-bonded dimers without complete dissociation[3].
Methanol (MeOH) 5.11.0 - 2.5Protic solvent; competes for H-bonds but limited by the hydrophobic phenyl moiety.
Dimethyl Sulfoxide (DMSO) 7.2≥ 5.0Strong H-bond acceptor; completely disrupts self-complementary pyrimidinol dimers[5].

Causality Insight: DMSO yields the highest solubility (often ≥ 5 mg/mL, especially when warmed) because its sulfoxide oxygen acts as a potent hydrogen-bond acceptor[5]. This outcompetes the self-assembly of the pyrimidinol core, effectively breaking the crystal lattice and solvating the monomeric form. Conversely, in solvents like chloroform, the compound can remain partially in a stable dimeric state, limiting total macroscopic solubility[3].

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact solubility of 6-phenylpyrimidin-4-ol in a target organic solvent, the Shake-Flask Method coupled with HPLC-UV is the gold standard[6]. As a Senior Application Scientist, I mandate a self-validating workflow: the protocol must account for equilibrium confirmation and solid-state phase changes.

Step-by-Step Methodology
  • Sample Preparation (Supersaturation):

    • Dispense an excess amount of 6-phenylpyrimidin-4-ol powder (e.g., 10-20 mg) into a 15 mL glass vial[7].

    • Add 5 mL of the target organic solvent (e.g., DMSO, Chloroform).

    • Validation Check: Ensure visible undissolved solid remains. If the solution is clear, add more solute until saturation is visually confirmed.

  • Thermal Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.1 °C (or 37 °C for physiological modeling)[6].

    • Agitate at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • Remove the vial and let it stand for 15 minutes to allow large particulates to settle[7].

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 10 minutes, OR filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption)[7].

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant with a compatible mobile phase to fall within the linear range of the calibration curve.

    • Analyze via HPLC utilizing a UV detector (typically at 254 nm or the specific λmax​ of the pyrimidinol ring).

    • Calculate the concentration by interpolating the peak area against a pre-established multi-point calibration curve[6].

  • Solid-State Verification (Crucial Step):

    • Recover the residual solid from the filter/centrifuge pellet.

    • Analyze via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transformation or form a solvate, which would alter the apparent solubility[7].

Workflow S1 1. Supersaturation Add excess solute to solvent S2 2. Equilibration Shake at 25°C for 24-48h S1->S2 S3 3. Phase Separation Centrifugation / PTFE Filtration S2->S3 S4 4. HPLC-UV Analysis Quantify vs Calibration Curve S3->S4 S5 5. Solid-State Verification PXRD on residual solid S4->S5

Caption: Self-validating Shake-Flask workflow for precise solubility determination.

Conclusion

The solubility profile of 6-phenylpyrimidin-4-ol is a complex interplay between its hydrophobic phenyl appendage and its highly interactive, tautomerizing pyrimidinol core. While it exhibits exceedingly poor aqueous solubility due to strong crystal packing[1], it can be effectively solvated by strong hydrogen-bond accepting organic solvents like DMSO[5]. For researchers utilizing this compound in synthesis or drug design, selecting a solvent that actively disrupts its dimeric self-assembly is critical for maximizing concentration and reactivity.

References

  • 2-AMINO-5-BROMO-4-HYDROXY-6 ...
  • 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE | 56741-95-8 - ChemicalBook Source: ChemicalBook URL
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI Source: MDPI URL
  • Cooperative Dynamics in Duplexes of Stacked Hydrogen-Bonded Moieties | Journal of the American Chemical Society Source: ACS Publications URL
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery - Sigma-Aldrich Source: Sigma-Aldrich URL
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Source: Tabriz University of Medical Sciences URL
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis pathway for 6-phenylpyrimidin-4-ol

Application Note: Rational Synthesis and Optimization of 6-Phenylpyrimidin-4-ol Introduction & Strategic Importance 6-Phenylpyrimidin-4-ol (also referred to as 4-hydroxy-6-phenylpyrimidine or 6-phenylpyrimidin-4(3H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Synthesis and Optimization of 6-Phenylpyrimidin-4-ol

Introduction & Strategic Importance

6-Phenylpyrimidin-4-ol (also referred to as 4-hydroxy-6-phenylpyrimidine or 6-phenylpyrimidin-4(3H)-one due to tautomerism) is a highly versatile heterocyclic building block. In drug development, this scaffold is heavily utilized in the synthesis of kinase inhibitors, antiviral agents, and immunomodulators[1]. Most notably, it serves as the direct precursor for the synthesis of bropirimine, an orally active immunostimulant and anti-cancer agent known to induce alpha-interferon production[1]. This application note provides an in-depth, highly optimized protocol for the synthesis of 6-phenylpyrimidin-4-ol via the base-catalyzed cyclocondensation of ethyl benzoylacetate and formamidine acetate[2].

Mechanistic Causality & Reaction Design

The construction of the pyrimidine core requires the precise thermodynamic assembly of a C-C-C fragment and an N-C-N fragment. In this protocol, ethyl benzoylacetate acts as the highly electrophilic 1,3-dicarbonyl equivalent (C-C-C source), while formamidine acetate serves as the amidine source (N-C-N)[3].

The Causality of Base Selection (Sodium Ethoxide): The introduction of sodium ethoxide (NaOEt) is not merely to provide a basic environment; it drives the reaction forward through a dual-action mechanism:

  • Amidine Liberation: Formamidine is commercially supplied as an acetate salt to prevent degradation. NaOEt neutralizes the acetate counterion, liberating the highly nucleophilic free amidine base in situ.

  • Enolate Generation: Concurrently, NaOEt deprotonates the highly acidic α-methylene protons of ethyl benzoylacetate. This enolization vastly increases the electrophilicity of the adjacent carbonyls, priming the system for nucleophilic attack by the amidine nitrogens.

Failing to use a stoichiometric excess of base (a minimum of 2.5 equivalents is required) results in incomplete enolate formation, which stalls the reaction at an uncyclized intermediate stage and drastically reduces the final yield[4].

SynthesisWorkflow N1 Formamidine Acetate (N-C-N Source) N4 Deprotonation & Amidine Liberation N1->N4 N2 Ethyl Benzoylacetate (C-C-C Source) N5 Nucleophilic Attack & Cyclocondensation N2->N5 N3 Sodium Ethoxide (NaOEt) Base Catalyst N3->N4 Neutralizes Acetate N3->N5 Enolate Formation N4->N5 Free Amidine N6 Intermediate: Pyrimidin-4-olate Sodium Salt N5->N6 Reflux 4-6h N7 Aqueous Quench & pH 5-6 Adjustment N6->N7 Evaporation/Cooling N8 6-Phenylpyrimidin-4-ol (Target Scaffold) N7->N8 Precipitation

Logical workflow and mechanistic pathway for the synthesis of 6-phenylpyrimidin-4-ol.

Experimental Methodology: A Self-Validating Protocol

This methodology is engineered to be self-validating, meaning the success of the reaction is visibly confirmed during the workup phase without requiring immediate spectroscopic analysis.

The Self-Validation Principle: 6-Phenylpyrimidin-4-ol is amphoteric due to its lactam-lactim tautomerism. If the pH drops below 4.0, the pyrimidine nitrogen protonates, forming a highly soluble cationic salt. If the pH remains above 7.0, the hydroxyl group remains deprotonated as a soluble sodium salt. Adjusting the aqueous mixture to exactly pH 5.0–6.0 forces the molecule into its neutral, insoluble state. The immediate appearance of a dense precipitate precisely within this pH window acts as an intrinsic quality control checkpoint, validating successful cyclization.

Reagents & Materials:

  • Ethyl benzoylacetate: 19.2 g (100 mmol, 1.0 eq)

  • Formamidine acetate: 12.5 g (120 mmol, 1.2 eq)

  • Sodium ethoxide (21% wt in ethanol): 81.0 mL (250 mmol, 2.5 eq)

  • Absolute ethanol: 100 mL

  • Glacial acetic acid: As needed for pH adjustment

Step-by-Step Procedure:

  • Base Activation: To a 500 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of absolute ethanol followed by 81.0 mL of the 21% sodium ethoxide solution.

  • Amidine Liberation: Add formamidine acetate (12.5 g) in small portions over 10 minutes at room temperature (20–25 °C). Stir the resulting suspension for 30 minutes to ensure the complete neutralization of the acetate salt.

  • Substrate Addition: Slowly add ethyl benzoylacetate (19.2 g) dropwise via an addition funnel over 15 minutes. The solution will transition to a deep yellow/orange hue as the reactive enolate forms.

  • Cyclocondensation: Submerge the flask in an oil bath and heat the reaction mixture to a gentle reflux (approx. 78 °C). Maintain reflux for 5 to 6 hours. Reaction progress can be monitored by the disappearance of ethyl benzoylacetate via TLC (Hexanes:Ethyl Acetate 3:1, UV detection).

  • Solvent Removal: Once cyclization is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol, leaving a viscous, crude sodium salt residue.

  • Aqueous Reconstitution: Dissolve the crude residue completely in 150 mL of ice-cold distilled water.

  • Self-Validating Precipitation (Critical Step): Place the flask in an ice bath. While stirring vigorously, add glacial acetic acid dropwise until the pH reaches strictly 5.0 to 6.0 (monitor continuously via a calibrated pH meter). A dense, pale-yellow to white precipitate of 6-phenylpyrimidin-4-ol will form immediately.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual sodium acetate and unreacted starting materials.

  • Purification: Recrystallize the crude product from a minimal volume of hot ethanol/water (1:1 v/v). Dry the purified crystals in a vacuum oven at 50 °C for 12 hours to afford the final product.

Data Presentation & Reaction Optimization

The table below summarizes the quantitative optimization of the cyclocondensation parameters, demonstrating the direct causality between base equivalents, temperature, and isolated yield[2].

Condition SetSolventBase (Equivalents)TemperatureTimeIsolated YieldPurity (LC-MS)
A (Suboptimal)EthanolNaOEt (1.0 eq)25 °C12 h18%82%
B (Standard)EthanolNaOEt (2.5 eq)78 °C (Reflux)5 h84%>98%
C (Aqueous)WaterNaOH (3.0 eq)100 °C6 h41%74%
D (Methanol)MethanolNaOMe (2.5 eq)65 °C (Reflux)8 h77%95%

Analytical Insight: Condition B provides the optimal thermodynamic environment. Condition A fails due to insufficient activation energy and incomplete enolization. Condition C leads to competitive, irreversible ester hydrolysis of ethyl benzoylacetate prior to condensation, drastically reducing the yield.

Analytical Characterization

To confirm structural integrity and purity prior to downstream applications, the following analytical benchmarks should be verified:

  • LC-MS: The [M+H]+ peak is expected at m/z 173.07.

  • 1H NMR (DMSO-d6, 400 MHz): Look for a characteristic singlet for the pyrimidine C2 proton at ~8.2 ppm, a singlet for the C5 proton at ~6.9 ppm, and a multiplet corresponding to the phenyl ring at 7.4–8.0 ppm. A broad, exchangeable singlet for the -OH/-NH tautomeric proton should appear far downfield (>12 ppm).

References

  • ChemicalBook. "2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE | 56741-95-8". 1

  • MDPI. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties". 5

  • Kyushu University Library. "Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities". 3

  • Ambeed. "94-02-0 | Ethyl 3-oxo-3-phenylpropanoate | Flibanserin Related". 2

Sources

Application

Application Note &amp; Protocol: Synthesis of 6-Phenylpyrimidin-4-ol via Amidine-Based Cyclocondensation

Abstract The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its derivatives are integral to drug discovery, with applications ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its derivatives are integral to drug discovery, with applications ranging from anticancer to antiviral therapies.[1][2] This application note provides a detailed, reliable protocol for the synthesis of 6-phenylpyrimidin-4-ol, a key intermediate for further functionalization. The synthesis is achieved via the classical and robust cyclocondensation reaction between a β-ketoester (ethyl benzoylacetate) and an amidine precursor (formamidine).[3][4] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization data for product validation, and essential safety guidelines for researchers in organic synthesis and medicinal chemistry.

Principle and Mechanism

The synthesis of the pyrimidine ring from non-heterocyclic precursors is most commonly achieved by the condensation of a compound containing an amidine functional group with a 1,3-bifunctional three-carbon fragment.[4] In this specific application, 6-phenylpyrimidin-4-ol is synthesized via a base-catalyzed cyclocondensation, often referred to as a Pinner-type synthesis.[5]

The key components are:

  • Amidine Source: Formamidine acetate (or hydrochloride). The free amidine is generated in situ.

  • 1,3-Dicarbonyl Component: Ethyl benzoylacetate, which provides the C-C-C backbone.

  • Catalyst: A strong base, typically sodium ethoxide, which facilitates deprotonation and catalyzes the condensation steps.

The reaction proceeds through several key mechanistic steps:

  • Enolate Formation: The strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl benzoylacetate, forming a highly reactive enolate.

  • Nucleophilic Attack: The neutral formamidine attacks the ester carbonyl of the β-ketoester.

  • Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine intermediate attacks the ketone carbonyl.

  • Dehydration & Tautomerization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) and subsequent tautomerization to yield the stable, aromatic 6-phenylpyrimidin-4-ol product.

Reaction Mechanism: Pinner-Type Pyrimidine Synthesis

G cluster_reactants Reactants cluster_intermediates Key Intermediates Amidine Formamidine (from salt) Enolate Enolate of Ketoester Amidine->Enolate Condensation Ketoester Ethyl Benzoylacetate Ketoester->Enolate Base Sodium Ethoxide (NaOEt) Base->Ketoester Deprotonation Adduct Initial Adduct Enolate->Adduct Cyclic_Int Cyclized Intermediate Adduct->Cyclic_Int Intramolecular Cyclization Product 6-Phenylpyrimidin-4-ol Cyclic_Int->Product Dehydration & Tautomerization

Caption: Mechanism of base-catalyzed pyrimidine synthesis.

Materials and Reagents

Proper reagent handling and quality are paramount for successful synthesis. Ensure all reagents are of appropriate purity and handled according to the safety data sheets (SDS).

ReagentCAS No.FormulaMW ( g/mol )Purity/GradeNotes
Ethyl Benzoylacetate94-02-0C₁₁H₁₂O₃192.21≥98%Liquid
Formamidine Acetate3473-63-0C₃H₈N₂O₂104.11≥98%Solid, hygroscopic
Sodium Ethoxide141-52-6C₂H₅NaO68.05≥96% or 21% soln.Solid is highly reactive with water/moisture
Ethanol (Absolute)64-17-5C₂H₅OH46.07Anhydrous, ≥99.5%Use from a sealed bottle to ensure dryness
Acetic Acid (Glacial)64-19-7CH₃COOH60.05ACS GradeFor neutralization
Deionized Water7732-18-5H₂O18.02High PurityFor work-up

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried before use to prevent hydrolysis of the base and reagents.[6]

3.1. Preparation of Sodium Ethoxide Solution (Option A: From Sodium Metal)

  • Safety First: This procedure generates flammable hydrogen gas and is highly exothermic. Perform in a well-ventilated fume hood away from ignition sources.

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add 75 mL of absolute ethanol to the flask.

  • Carefully add 0.25 g (11 mmol, 1.1 eq) of sodium metal in small, freshly cut pieces to the ethanol while stirring. Control the rate of addition to maintain a manageable reaction.

  • Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

3.1. Preparation of Reagents (Option B: Using Commercial Sodium Ethoxide)

  • Set up a 250 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.

  • If using a 21% solution of sodium ethoxide in ethanol, add 3.6 mL (11 mmol, 1.1 eq).

  • If using solid sodium ethoxide, carefully weigh 0.75 g (11 mmol, 1.1 eq) under a nitrogen atmosphere and add it to 75 mL of absolute ethanol in the flask. Stir until fully dissolved.

3.2. Reaction Execution

  • To the freshly prepared sodium ethoxide solution, add 1.04 g (10 mmol, 1.0 eq) of formamidine acetate. Stir the mixture for 15-20 minutes at room temperature.

  • Slowly add 1.92 g (1.8 mL, 10 mmol, 1.0 eq) of ethyl benzoylacetate dropwise to the stirring suspension over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1).

3.3. Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Pour the concentrated reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • Neutralize the aqueous solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. The use of a weak acid like acetic acid prevents potential hydrolysis of the product under strongly acidic conditions.

  • A precipitate of the crude 6-phenylpyrimidin-4-ol will form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.

3.4. Purification

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized 6-phenylpyrimidin-4-ol should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 224-226 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 12.5 (br s, 1H, OH/NH), 8.15 (s, 1H, H2), 8.05 (d, 2H, Ar-H), 7.50 (m, 3H, Ar-H), 6.60 (s, 1H, H5)
¹³C NMR (DMSO-d₆, 100 MHz)δ 165.0, 162.5, 155.0, 135.0, 130.5, 128.8, 126.0, 105.0
Yield Typically 65-80%

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The broad singlet around 12.5 ppm is characteristic of the tautomeric proton and may exchange with D₂O.[7][8][9]

Safety and Handling

All experimental work should be conducted in a certified laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Ethoxide: Highly corrosive, flammable, and reacts violently with water.[10][11] Handle solid sodium ethoxide in an inert atmosphere (e.g., a glovebox) or with extreme care to minimize exposure to air and moisture.[12] Its solutions are also corrosive and flammable.[11]

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[11]

  • Ethyl Benzoylacetate: May cause skin and eye irritation.[13]

  • Formamidine Acetate: Handle with care, avoiding dust inhalation.

  • General Precautions: Ground all equipment when transferring flammable solvents to prevent static discharge.[12] Ensure an emergency eye wash station and safety shower are readily accessible.[12]

Experimental Workflow Summary

G Setup 1. Apparatus Setup (Dry Glassware, N₂ atm) Base_Prep 2. Prepare NaOEt in Anhydrous EtOH Setup->Base_Prep Reagent_Add 3. Add Formamidine Acetate, then Ethyl Benzoylacetate Base_Prep->Reagent_Add React 4. Reflux (4-6 hours) Reagent_Add->React Workup 5. Cool, Concentrate, Neutralize with Acetic Acid React->Workup Isolate 6. Filter Crude Product Workup->Isolate Purify 7. Recrystallize (EtOH/Water) Isolate->Purify Characterize 8. Dry and Characterize (MP, NMR) Purify->Characterize

Caption: High-level workflow for the synthesis of 6-phenylpyrimidin-4-ol.

References

  • Time in Kingston upon Hull, GB. Google Search.
  • A Comparative Guide to the Synthesis of Substituted Pyrimidines. Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • SODIUM ETHOXIDE, 21% in ethanol. Gelest, Inc.
  • Overcoming side reactions in pyrimidine synthesis. Benchchem.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY D
  • Sodium ethoxide - Safety D
  • SAFETY D
  • SAFETY D
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar.
  • Targeting Pyrimidine Synthesis Accentuates Molecular Therapy Response in Glioblastoma Stem Cells. PubMed.
  • Application Note: Synthesis of 6-Propylpyrimidin-4-ol
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PubMed.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 1H NMR Chemical Shifts.
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distill
  • 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.
  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol
  • Synthesis. Thieme E-Books & E-Journals.

Sources

Method

Application Note: 6-Phenylpyrimidin-4-ol as a Versatile Building Block in Drug Discovery

The Strategic Value of the 6-Phenylpyrimidin-4-ol Scaffold In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the 6-Phenylpyrimidin-4-ol Scaffold

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics. Specifically, 6-phenylpyrimidin-4-ol (and its derivatives, such as 2-amino-6-phenylpyrimidin-4-ol) offers a unique combination of hydrogen-bonding capacity, π -stacking potential, and highly predictable regioselective reactivity.

As a Senior Application Scientist, I approach this building block not just as a static chemical entity, but as a dynamic system. In solution, 6-phenylpyrimidin-4-ol exists in a tautomeric equilibrium between its lactim (hydroxy) and lactam (oxo) forms. This tautomerism is the fundamental driver of its synthetic utility: the electron-donating nature of the heteroatoms enriches the C5 position for electrophilic aromatic substitution, while the C4-hydroxyl/oxo group can be readily activated for nucleophilic aromatic substitution ( SN​Ar ).

This dual reactivity allows medicinal chemists to rapidly generate diverse libraries of immunomodulators, kinase inhibitors, and antimicrobial agents from a single, cost-effective starting material.

Mechanistic Insights & Therapeutic Applications

Immunomodulation: TLR7/8 Agonists

The 6-phenylpyrimidin-4-ol core is the structural foundation for Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol), a well-characterized orally active immunostimulant. Bropirimine acts as a potent agonist for Toll-Like Receptors 7 and 8 (TLR7/8) [1]. By mimicking endogenous viral single-stranded RNA, these pyrimidine analogs induce the secretion of Type I interferons (IFN- α ) and pro-inflammatory cytokines, making them highly valuable in antiviral and antineoplastic drug discovery programs.

TLR7Pathway L Bropirimine Analogs (6-phenylpyrimidin-4-ol core) R TLR7/8 Receptor (Endosomal Membrane) L->R Agonist Binding M MyD88 Adaptor Protein R->M Dimerization & Recruitment I IRAK4 / TRAF6 Complex M->I Kinase Activation N NF-κB Translocation I->N Pathway Divergence F IRF7 Phosphorylation I->F Pathway Divergence C Pro-inflammatory Cytokines (IL-6, TNF-α) N->C Gene Transcription IFN Type I Interferons (IFN-α) F->IFN Gene Transcription

Diagram 1: TLR7/8 signaling cascade activated by 6-phenylpyrimidin-4-ol derived agonists.

Kinase Inhibition: Benzimidazole-Pyrimidine Hybrids

Beyond immunomodulation, the C4 position of 6-phenylpyrimidin-4-ol can be functionalized to create hybrid molecules. By converting the C4-OH to a chloride, the scaffold becomes primed for coupling with benzimidazoles or anilines. These benzimidazole-pyrimidine hybrids have shown profound efficacy as kinase inhibitors (e.g., CDK4/6 and PI3K pathways) and antimicrobial agents [2]. The phenyl ring at C6 provides critical hydrophobic interactions within the ATP-binding pocket of target kinases, while the pyrimidine nitrogens serve as hydrogen bond acceptors to the kinase hinge region.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to empower researchers to troubleshoot and adapt these workflows.

SynthWorkflow A 6-phenylpyrimidin-4-ol (Tautomeric Core) B Electrophilic Aromatic Substitution (C5) A->B Br2, AcOH 70°C C Deoxychlorination (C4) A->C POCl3, Reflux 90°C D Bropirimine Analogs (TLR Agonists) B->D Regioselective Halogenation E 4-Chloro Intermediates (SNAr Substrates) C->E Leaving Group Activation F Hybrid Molecules (Kinase Inhibitors) E->F Nucleophilic Amine/Thiol

Diagram 2: Synthetic divergence of 6-phenylpyrimidin-4-ol into distinct therapeutic classes.

Protocol A: Regioselective C5-Bromination (Synthesis of Bropirimine Analogs)

This protocol exploits the electron-rich nature of the C5 position. Glacial acetic acid is utilized not merely as a solvent, but as an acid catalyst that polarizes the Br2​ molecule, generating a more potent electrophile ( Br+ equivalent) without requiring a Lewis acid [3].

Materials:

  • 2-amino-6-phenylpyrimidin-4-ol (1.0 eq, ~1.07 mmol)

  • Bromine ( Br2​ ) (1.05 eq, ~1.12 mmol)

  • Glacial acetic acid (4 mL total)

Step-by-Step Methodology:

  • Suspension: Suspend 2-amino-6-phenylpyrimidin-4-ol (200 mg) in 2 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Activation: Heat the suspension to 70 °C. Rationale: Heating ensures partial dissolution of the pyrimidine and provides the activation energy required to break the aromaticity during the formation of the Wheland intermediate.

  • Electrophile Addition: Dissolve Br2​ (57.0 μ L) in 2 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 15 minutes. Validation Checkpoint: The deep red color of bromine should rapidly dissipate upon addition, indicating immediate consumption by the electron-rich aromatic ring.

  • Maturation: Cool the reaction to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Remove the acetic acid under reduced pressure. Triturate the resulting crude residue with diethyl ether (10 mL) to remove unreacted bromine and non-polar impurities.

  • Purification: Recrystallize the solid from absolute ethanol to yield the pure 5-bromo derivative as a colorless solid. Expected yield: 60-65%.

Protocol B: Deoxychlorination at C4 (Preparation of SN​Ar Substrates)

To couple the pyrimidine core to other pharmacophores, the C4-hydroxyl must be converted into a suitable leaving group. Phosphorus oxychloride ( POCl3​ ) is used to form a phosphorodichloridate intermediate, which is subsequently displaced by chloride [4].

Materials:

  • 6-phenylpyrimidin-4-ol derivative (1.0 eq, 5.0 mmol)

  • Phosphorus oxychloride ( POCl3​ ) (10.0 eq, 50.0 mmol)

  • Chlorosulfonic acid (Catalytic, 0.2 eq, 1.0 mmol) - Optional, accelerates the reaction.

Step-by-Step Methodology:

  • Reagent Mixing: In a rigorously dried flask under an inert atmosphere (Argon/ N2​ ), add the pyrimidine derivative (5.0 mmol) to POCl3​ (50 mmol). Caution: POCl3​ is highly reactive with moisture.

  • Controlled Heating (Critical Step): Slowly heat the mixture to 45 °C and maintain for 30 minutes. Rationale: The initial phosphorylation is exothermic. A temperature plateau prevents violent outgassing of HCl.

  • Reflux: Elevate the temperature to 90 °C and reflux for 4 hours. Validation Checkpoint: The heterogeneous mixture will become a transparent, homogeneous solution as the polar lactam is converted into the highly lipophilic 4-chloro derivative.

  • Quenching: Cool the mixture to ambient temperature. Carefully pour the reaction dropwise over 200 g of vigorously stirred crushed ice. Rationale: Ice controls the violent exothermic hydrolysis of excess POCl3​ .

  • Neutralization: Adjust the aqueous solution to pH 7–8 using 25% aqueous ammonium hydroxide. Rationale: Neutralization prevents the hydrolysis of the newly formed C4-Cl bond back to the C4-OH.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Quantitative Data Summary

The table below summarizes the reaction parameters, expected yields, and downstream biological targets for the protocols discussed, providing a quick reference for assay development and scale-up.

Compound / IntermediateReaction TypeKey Reagents & ConditionsAvg. YieldPrimary Biological Target
Bropirimine Analogs Electrophilic Aromatic Substitution Br2​ , Glacial AcOH, 70 °C RT, 4h60 - 65%TLR7 / TLR8 (Immunomodulation)
4-Chloro-6-phenylpyrimidine Deoxychlorination POCl3​ , (cat. ClSO3​H ), 45 °C 90 °C, 4.5h75 - 85%Intermediate for Kinase Inhibitors
Benzimidazole Hybrids Nucleophilic Aromatic Substitution ( SN​Ar )4-Chloro intermediate + Amine/Thiol, Base, Reflux61 - 87%CDK4/6, PI3K, Antimicrobial targets
Sulfonylurea Derivatives Multi-step Coupling4-Chloro intermediate + Sulfonamides, K2​CO3​ 70 - 80%MRSA / Bacterial cell wall synthesis

References

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes European Journal of Medicinal Chemistry (via PMC)[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties International Journal of Molecular Sciences (MDPI)[Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study Molecules (MDPI)[Link]

Application

Advanced Catalytic Cross-Coupling Protocols for 6-Phenylpyrimidin-4-ol Derivatives in Drug Discovery

Executive Summary The 6-phenylpyrimidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and potent anticancer benzimidazole-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-phenylpyrimidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and potent anticancer benzimidazole-pyrimidine hybrids[1]. However, the functionalization of the C4 position presents a significant synthetic challenge. Due to lactam-lactim tautomerism, the molecule predominantly exists as 6-phenylpyrimidin-4(1H)-one. The strong C=O bond in this tautomer is thermodynamically resistant to direct oxidative addition by low-valent palladium species[2].

To overcome this, modern catalytic cross-coupling relies on electrophilic activation of the C–OH bond. This application note details two distinct, self-validating methodologies: the classical two-step halogenation-coupling approach, and a modern, high-throughput one-pot C–O activation strategy utilizing PyBroP[3]. By understanding the mechanistic causality behind these protocols, researchers can optimize yields, reduce synthetic bottlenecks, and accelerate structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Tautomerism Challenge

In solution, 6-phenylpyrimidin-4-ol exists in an equilibrium heavily favoring the pyrimidin-4(1H)-one (lactam) form. For a Palladium(0) catalyst to initiate a cross-coupling cycle (such as a Suzuki-Miyaura or Buchwald-Hartwig reaction), it requires a viable leaving group to undergo oxidative addition.

The strategic addition of a base shifts the equilibrium toward the enolate-like lactim oxygen, allowing it to be trapped by an electrophile (e.g., POCl₃, Tf₂O, or PyBroP). This electrophilic activation converts the inert C–OH bond into a highly reactive C–Cl, C–OTf, or C–OP⁺ species[4]. Once activated, the standard Pd-catalyzed cross-coupling cycle proceeds seamlessly.

MechanisticPathway A 6-Phenylpyrimidin-4(1H)-one (Lactam) B 6-Phenylpyrimidin-4-ol (Lactim) A->B Tautomerization C Activated C4-Electrophile (-Cl, -OTf, -OP+) B->C Electrophilic Activation D Pd(II) Oxidative Addition Complex C->D Pd(0) Insertion E Transmetalation with Ar-B(OH)2 D->E Base / Heat F Cross-Coupled Product E->F Reductive Elimination

Fig 1: Mechanistic pathway from tautomeric equilibrium to Pd-catalyzed cross-coupling.

Table 1: Comparison of C4-Activation Strategies
Activation StrategyReagent UsedIntermediateAdvantagesDisadvantages
Chlorination POCl₃ / Base4-Chloro-6-phenylpyrimidineHighly stable intermediate; scalable; well-documented[2].Requires harsh reflux; toxic reagents; two-step isolation.
Triflation Tf₂O / Pyridine6-Phenylpyrimidin-4-yl triflateExcellent reactivity for Pd(0) insertion at room temperature.Triflates are moisture-sensitive and prone to hydrolysis.
Phosphonium Activation PyBroP / BaseC4-Phosphonium SaltOne-pot procedure; mild conditions; avoids intermediate isolation[3].PyBroP is cost-prohibitive for large-scale manufacturing.

Protocol 1: Classical Two-Step Suzuki-Miyaura Cross-Coupling

This protocol is the industry standard for scale-up synthesis, relying on the robust isolation of the 4-chloro intermediate.

Step 1.1: Electrophilic Chlorination
  • Rationale: POCl₃ acts as both the solvent and the electrophile. The addition of N,N-dimethylaniline acts as a nucleophilic catalyst and proton scavenger, accelerating the formation of the Vilsmeier-type intermediate without causing the degradation often seen with aliphatic amines.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 6-phenylpyrimidin-4-ol (1.0 equiv, 10 mmol).

    • Add POCl₃ (5.0 equiv, 50 mmol) slowly at 0 °C under an argon atmosphere.

    • Add N,N-dimethylaniline (1.2 equiv, 12 mmol) dropwise.

    • Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

  • Self-Validation: Quench a 10 µL aliquot in ice-water, neutralize with NaHCO₃, and extract with EtOAc. TLC (Hexane:EtOAc 3:1) should show complete consumption of the highly polar starting material ( Rf​ ~0.1) to a distinct, UV-active non-polar spot ( Rf​ ~0.7).

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess POCl₃, and pour the residue over crushed ice. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-chloro-6-phenylpyrimidine.

Step 1.2: Suzuki-Miyaura Coupling
  • Rationale: A biphasic solvent system (Toluene/EtOH/H₂O) ensures the solubility of both the organic substrates and the inorganic base. Pd(PPh₃)₄ is highly effective for activated heteroaryl chlorides[2].

  • Procedure:

    • In a Schlenk tube, combine 4-chloro-6-phenylpyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 0.2 M).

    • Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon.

    • Seal the tube and heat at 90 °C for 12 hours.

    • Cool, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

Protocol 2: Modern One-Pot PyBroP-Mediated Cross-Coupling

For library generation and high-throughput SAR studies, isolating the chloride is inefficient. This one-pot protocol utilizes PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) to activate the C–OH bond in situ[3].

Mechanistic Causality

PyBroP selectively reacts with the lactim oxygen to form a bulky phosphonium salt. The steric hindrance of the pyrrolidine rings prevents nucleophilic attack by the base, directing the Pd(0) catalyst to exclusively insert into the activated C–O bond. Anhydrous conditions during the first 30 minutes are critical to prevent the hydrolysis of PyBroP.

Workflow Step1 1. Reagent Preparation 6-phenylpyrimidin-4-ol + Ar-B(OH)2 + Base Step2 2. In Situ Activation Add PyBroP in anhydrous Dioxane Step1->Step2 Step3 3. Catalyst Addition Add Pd(PPh3)4 (5 mol%) under Argon Step2->Step3 Step4 4. Cross-Coupling Heat at 100°C for 12-18 h Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Fig 2: Step-by-step laboratory workflow for one-pot PyBroP-mediated Suzuki-Miyaura coupling.

Procedure
  • Activation Phase: In an oven-dried vial, combine 6-phenylpyrimidin-4-ol (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), and anhydrous Na₂CO₃ (3.0 equiv). Purge with argon for 5 minutes.

  • Add anhydrous 1,4-Dioxane (2.5 mL) followed by PyBroP (1.2 equiv). Stir at room temperature for 30 minutes. (Validation: LC-MS of an aliquot will show the mass of the phosphonium intermediate).

  • Coupling Phase: Add Pd(PPh₃)₄ (5 mol%). Seal the vial and heat at 100 °C in a pre-heated oil bath (or microwave at 110 °C for 45 mins).

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Table 2: Optimization of Palladium Catalysts and Ligands for C–O Activation

Based on standardized high-throughput screening metrics for tautomerizable heterocycles.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane100>95%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Toluene11082%
Pd₂(dba)₃ / XPhosCs₂CO₃THF8065% (Steric clash)
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane10088%

Note: The bulky nature of the PyBroP-activated intermediate requires less sterically demanding ligands. Standard triphenylphosphine (PPh₃) consistently outperforms bulky biaryl phosphines (like XPhos) in this specific transformation.

References

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties Source: PMC - NIH URL:[Link]

  • A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine Source: ResearchGate URL:[Link]

  • Cu-Catalyzed Direct Amination of Cyclic Amides via C–OH Bond Activation Using DMF Source: ACS Publications URL:[Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: ResearchGate URL:[Link]

Sources

Method

Application Note: High-Fidelity In Vitro Cell Viability Assays for 6-Phenylpyrimidin-4-ol and Its Bioactive Derivatives

Pharmacological Context & Assay Rationale In modern drug discovery, 6-phenylpyrimidin-4-ol serves as a highly privileged pharmacophore. Due to its unique structural properties—specifically its dynamic keto-enol tautomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Assay Rationale

In modern drug discovery, 6-phenylpyrimidin-4-ol serves as a highly privileged pharmacophore. Due to its unique structural properties—specifically its dynamic keto-enol tautomerism (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one)—this scaffold is highly versatile for generating potent immunomodulators and anti-neoplastic agents[1].

Derivatives of this compound exhibit diverse mechanisms of action that directly impact cell survival and proliferation. For example,2 acts as a potent Toll-like receptor (TLR) 7/8 agonist, driving cytokine-mediated immunomodulation[2]. Conversely, other functionalized derivatives act as3[3] or are synthesized into 4 to inhibit cell cycle kinases (e.g., CDK4/6) in breast cancer models[4].

Evaluating the in vitro cell viability of these compounds requires strict methodological precision. As a Senior Application Scientist, I strongly advise against using traditional colorimetric tetrazolium reduction assays (e.g., MTT, MTS) for this chemical class. The inherent redox activity of the hydroxypyrimidine tautomers can artificially reduce tetrazolium salts independently of cellular metabolism, leading to false-positive viability signals. Therefore, ATP-dependent luminescent assays are the mandatory gold standard for evaluating 6-phenylpyrimidin-4-ol derivatives.

Pathway Scaffold 6-Phenylpyrimidin-4-ol Derivatives TLR TLR7 / TLR8 Activation (e.g., Bropirimine) Scaffold->TLR Kinase Kinase/Receptor Inhibition (e.g., CXCR2, CDK4/6) Scaffold->Kinase Immune NF-κB / Cytokine Release (Immunomodulation) TLR->Immune Arrest G1/S Cell Cycle Arrest Kinase->Arrest Viability Decreased Cell Viability / Apoptosis Immune->Viability High Dose/Targeted Arrest->Viability

Signaling pathways dictating cell viability responses to 6-phenylpyrimidin-4-ol derivatives.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness of the generated IC₅₀ data, the assay must be designed as a self-validating system. This means embedding internal controls that isolate biological causality from experimental artifacts:

  • The Vehicle Control (100% Viability): 6-phenylpyrimidin-4-ol derivatives are highly hydrophobic and require DMSO for solubilization. The final DMSO concentration must be strictly normalized across all wells (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity.

  • The Positive Control (0% Viability): Use a known apoptotic inducer (e.g., 1 µM Staurosporine) to verify that the chosen cell line is physiologically capable of undergoing measurable cell death within the assay timeframe.

  • The Interference Control (Background Subtraction): Include cell-free wells containing media and the highest concentration of the pyrimidine derivative. This rules out compound-specific auto-luminescence or chemical quenching of the luciferase enzyme.

Step-by-Step Protocol: ATP-Based Luminescent Viability Assay

Phase 1: Cell Seeding & Microplate Preparation

Causality Note: We utilize opaque white 96-well or 384-well plates. White walls maximize the reflection of the luminescent signal toward the detector while entirely preventing optical crosstalk between adjacent wells.

  • Harvest target cells (e.g., MCF-7, HCT116, or PBMCs) during the logarithmic growth phase (70-80% confluence).

  • Resuspend cells in complete assay media (e.g., DMEM/F12 + 10% FBS).

  • Seed 5,000 cells per well in a volume of 90 µL into an opaque white 96-well plate.

  • Edge Effect Prevention: Fill the outermost perimeter wells with 100 µL of sterile PBS (do not seed cells here) to prevent thermal gradients and evaporation during incubation.

  • Incubate the plate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell adhesion and metabolic recovery.

Phase 2: Compound Preparation & Dosing
  • Prepare a 10 mM stock solution of the 6-phenylpyrimidin-4-ol derivative in 100% anhydrous DMSO.

  • Create a 10-point serial dilution (e.g., 1:3 ratio) in a separate V-bottom dilution plate using 100% DMSO.

  • Perform an intermediate dilution by transferring 2 µL of the DMSO stocks into 198 µL of complete culture media (this yields a 10X concentration with 1% DMSO).

  • Transfer 10 µL of the 10X compound solutions to the 90 µL of cells in the assay plate. Result: The final volume is 100 µL, final compound concentrations range from 10 µM down to 0.5 nM, and the final DMSO concentration is uniformly locked at 0.1%.

  • Incubate the treated plates for 24, 48, or 72 hours depending on the derivative's mechanism of action (e.g., 72h for cell cycle inhibitors[4]).

Phase 3: Assay Execution & Signal Quantification
  • Remove the assay plate from the incubator and equilibrate to room temperature (22-25°C) for 30 minutes. Causality Note: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe data artifacting.

  • Add 100 µL of room-temperature CellTiter-Glo® (or equivalent ATP-reactive luminescent reagent) to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis and ATP release.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a microplate luminometer with an integration time of 0.5 to 1.0 second per well.

Workflow Seed 1. Cell Seeding (96/384-well plate) Dose 2. Compound Dosing (≤0.5% DMSO) Seed->Dose Incubate 3. Incubation (24-72h at 37°C) Dose->Incubate Lysis 4. ATP Reagent Addition & Lysis Incubate->Lysis Read 5. Luminescence Quantification Lysis->Read Analyze 6. IC50 Determination Read->Analyze

High-throughput luminescent cell viability assay workflow for pyrimidine derivatives.

Quantitative Data Presentation

When executing this protocol across various 6-phenylpyrimidin-4-ol derivatives, researchers should expect distinct viability profiles based on the specific functional group substitutions. Below is a summarized data table reflecting expected IC₅₀ ranges and assay parameters derived from established literature on these scaffolds[2][3][4].

Compound ClassRepresentative Scaffold / DerivativeTarget Cell LineAssay DurationExpected IC₅₀ RangePrimary Cellular Outcome
TLR7/8 Agonist 2-amino-5-bromo-6-phenylpyrimidin-4-olPBMC / Melanoma48h15.0 - 50.0 µMCytokine-mediated apoptosis
CXCR2 Antagonist 5-isocyano-6-phenylpyrimidin-4-olHCT116 / Neutrophils24h0.1 - 2.5 µMProliferation arrest
Benzimidazole Hybrid 2-mercapto-6-phenylpyrimidin-4-olMCF-7 (Breast)72h1.5 - 10.0 µMG1/S Phase Arrest

References

  • Benchchem. "6-phenylpyrimidin-4-ol | 156647-98-2 | Benchchem".
  • Cervantes J.L. et al. "Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC". NIH.
  • MDPI. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI".
  • Porter D.W. et al. "The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed". NIH.

Sources

Application

Application Note: 6-Phenylpyrimidin-4-ol Ligand-Receptor Binding Assay Methodology for Toll-Like Receptor (TLR7/8) Agonism

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Validated Protocol & Technical Guide Scientific Rationale & Assay Causality The 6-phenylpyrimidin-4-ol scaffold, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Validated Protocol & Technical Guide

Scientific Rationale & Assay Causality

The 6-phenylpyrimidin-4-ol scaffold, most notably represented by the derivative Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol), constitutes a highly characterized class of synthetic immunomodulators[1]. These low-molecular-weight compounds act as potent agonists for Toll-like receptors 7 and 8 (TLR7/8), stimulating the production of interferon-α/β and demonstrating significant potential in antiviral and antineoplastic therapeutic applications[2].

Because TLR7 and its closely related homolog TLR8 are localized on intracellular endosomal membranes rather than the cell surface[3], evaluating novel 6-phenylpyrimidin-4-ol analogs requires a strictly designed, self-validating methodology. A single biochemical assay is insufficient to prove drug efficacy. Therefore, this protocol utilizes a two-tiered orthogonal approach:

  • Biophysical Binding (Surface Plasmon Resonance - SPR): Small synthetic molecules (MW ~170–300 Da) like 6-phenylpyrimidin-4-ol are highly susceptible to steric hindrance if modified with fluorophores. SPR provides a label-free, real-time thermodynamic profile ( KD​ , kon​ , koff​ ) of the ligand binding directly to the TLR7/8 ectodomain[1].

  • Functional Agonism (HEK-Blue Cellular Assay): Binding does not equal activation. TLR activation requires ligand-induced receptor dimerization at the acidic pH of the endosome[3]. The cellular reporter assay validates that the ligand can cross the plasma membrane, survive the acidic endosome, and induce the conformational changes necessary for MyD88 adapter recruitment.

G Ligand 6-phenylpyrimidin-4-ol (e.g., Bropirimine) Endosome Endosomal Membrane (Acidic pH) Ligand->Endosome Cellular Uptake TLR TLR7 / TLR8 Ectodomain (Receptor Dimerization) Ligand->TLR Binds Site 1 Endosome->TLR MyD88 MyD88 Adapter Protein TLR->MyD88 Recruits IRAK IRAK1/4 & TRAF6 Cascade MyD88->IRAK Activates NFkB NF-κB Translocation IRAK->NFkB Phosphorylates IκB Reporter SEAP Reporter Readout (Functional Agonism) NFkB->Reporter Induces Promoter

Fig 1. TLR7/8 endosomal signaling pathway activated by 6-phenylpyrimidin-4-ol derivatives.

Biophysical Validation: Label-Free SPR Protocol

To avoid false negatives caused by the rapid dissociation rates typical of small-molecule fragments, multi-cycle kinetics via SPR is the gold standard for this scaffold.

Reagents & Equipment
  • Sensor Chip: CM5 (Carboxymethylated dextran matrix).

  • Ligand (Target): Recombinant human TLR7 or TLR8 ectodomain (His-tagged).

  • Analyte: 6-phenylpyrimidin-4-ol derivatives (e.g., Bropirimine).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) adjusted to pH 5.5 to mimic the acidic endosomal environment[3]. Add 1% DMSO to ensure analyte solubility.

Step-by-Step Methodology
  • Surface Preparation: Dock the CM5 chip into the SPR instrument and prime with HBS-EP+ running buffer.

  • Amine Coupling Immobilization:

    • Activate the flow cell surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Dilute the TLR7 ectodomain in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 μg/mL. Inject until a target immobilization level of ~3,000 RU is achieved (high density is required for small molecule analytes).

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the 6-phenylpyrimidin-4-ol compounds ranging from 0.39 μM to 50 μM in the running buffer. Ensure the final DMSO concentration is exactly 1.0% across all samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a high flow rate (50 μL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the TLR ectodomain.

  • Data Fitting: Subtract the reference flow cell and blank buffer injections (double-referencing). Fit the sensorgrams using a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

G2 Prep 1. Sensor Chip Prep (CM5 Matrix) Immob 2. TLR7/8 Immobilization (Amine Coupling) Prep->Immob Analyte 3. Ligand Injection (6-phenylpyrimidin-4-ol) Immob->Analyte Regen 4. Surface Regeneration (Glycine-HCl pH 2.0) Analyte->Regen Regen->Analyte Multi-cycle Analysis 5. Kinetic Analysis (KD, kon, koff) Regen->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for label-free ligand binding kinetics.

Functional Validation: HEK-Blue Cellular Protocol

To prove that the physical binding measured in SPR translates to physiological agonism, the compounds must be screened in a living system. We utilize HEK-Blue™ hTLR7 cells, which co-express human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene.

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK-Blue hTLR7 cells and resuspend in HEK-Blue Detection medium (which contains the SEAP substrate) to a density of 2.5×105 cells/mL.

  • Compound Plating: In a flat-bottom 96-well plate, add 20 μL of 6-phenylpyrimidin-4-ol derivatives (serial dilutions from 100 μM down to 10 nM). Include Bropirimine as a positive control[2] and vehicle (1% DMSO) as a negative control.

  • Cell Seeding: Add 180 μL of the cell suspension to each well (final volume 200 μL, ~45,000 cells/well).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20–24 hours. During this time, active ligands will undergo endocytosis, bind TLR7, trigger the MyD88 cascade, and secrete SEAP into the supernatant.

  • Detection: Read the optical density (OD) at 620 nm using a spectrophotometer. The colorimetric shift directly correlates to NF-κB activation. Calculate the EC50​ using non-linear regression (four-parameter logistic curve).

Quantitative Data Summary

The following table demonstrates the expected correlation between biophysical binding affinity (SPR) and functional cellular efficacy (HEK-Blue) for the 6-phenylpyrimidin-4-ol scaffold. Notice that the unsubstituted base scaffold binds poorly and fails to activate the receptor, whereas halogenated/aminated derivatives (like Bropirimine) show tight binding and potent agonism.

CompoundSubstitution ProfileSPR KD​ (μM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )HEK-Blue EC50​ (μM)Efficacy Profile
6-phenylpyrimidin-4-ol None (Base Scaffold)45.2 1.2×103 5.4×10−2 >100Inactive
Bropirimine 2-amino-5-bromo2.1 4.8×104 1.0×10−1 5.8Full Agonist
Analog A 5-chloro8.4 2.1×104 1.7×10−1 15.2Partial Agonist
Analog B 2-methylamino1.5 6.5×104 9.7×10−2 3.4Full Agonist

Note: Discrepancies between KD​ and EC50​ are expected due to the requirements of cellular uptake and endosomal pH partitioning.

References

  • Patinote, C., Bou Karroum, N., Moarbess, G., Cirnat, N., Kassab, I., Bonnet, P. A., & Deleuze-Masquéfa, C. (2020). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. European Journal of Medicinal Chemistry, 193, 112238. Source: PubMed Central (NIH) URL: [Link]

  • Chi, H., Li, C., Zhao, F. S., Zhang, L., Ng, T. B., Jin, G., & Bunjhoo, H. (2017). Anti-tumor Activity of Toll-Like Receptor 7 Agonists. Frontiers in Pharmacology, 8, 304. Source: Frontiers URL: [Link]

Sources

Method

Application Note: Preparative Chromatographic Separation of 6-Phenylpyrimidin-4-ol

Executive Summary 6-Phenylpyrimidin-4-ol (also referred to as 6-phenyl-4(1H)-pyrimidinone) is a highly versatile heterocyclic intermediate utilized in the synthesis of advanced therapeutics, including kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Phenylpyrimidin-4-ol (also referred to as 6-phenyl-4(1H)-pyrimidinone) is a highly versatile heterocyclic intermediate utilized in the synthesis of advanced therapeutics, including kinase inhibitors, lipoxygenase inhibitors, and HCV NS5B polymerase inhibitors[1][2]. Despite its structural simplicity, the purification of 6-phenylpyrimidin-4-ol from crude reaction mixtures presents distinct chromatographic challenges. This application note details the causality behind these challenges—specifically tautomerism and hydrogen bonding—and provides field-proven, self-validating protocols for both Reversed-Phase Preparative HPLC (RP-HPLC) and Normal Phase (NP) Flash Chromatography.

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, one must first understand the physicochemical behavior of the target molecule.

The Tautomeric Challenge

6-Phenylpyrimidin-4-ol exists in a dynamic tautomeric equilibrium between the lactim (pyrimidin-4-ol) and lactam (4(1H)-pyrimidinone) forms[3]. On a chromatographic timescale, if the rate of interconversion is similar to the rate of partitioning between the mobile and stationary phases, the compound will exhibit severe peak broadening, tailing, or even split into two distinct peaks.

  • The Solution: The mobile phase must be buffered or acidified to lock the molecule into a single protonation state. The addition of 0.05% – 0.1% Trifluoroacetic acid (TFA) or Formic acid lowers the pH (~2.0), suppressing the ionization of the hydroxyl group and protonating the basic pyrimidine nitrogen, thereby collapsing the tautomers into a single, sharp chromatographic peak[4].

Polarity and Stationary Phase Interactions

The pyrimidine core is highly polar and acts as both a strong hydrogen bond donor and acceptor.

  • In Normal Phase (Silica): The basic nitrogen atoms interact strongly with the acidic silanol groups on bare silica gel, leading to irreversible adsorption or severe tailing[5]. This necessitates the use of a highly polar protic modifier (like Methanol) in the eluent to competitively disrupt these hydrogen bonds[6].

  • In Reversed Phase (C18): The phenyl ring provides sufficient hydrophobicity for retention on a C18 alkyl chain. However, residual unendcapped silanols on the C18 silica support can still cause secondary interactions. Using an endcapped C18 column alongside an acidic modifier is critical for achieving >98% purity.

Purification Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for isolating 6-phenylpyrimidin-4-ol based on the required purity and scale.

G A Crude 6-Phenylpyrimidin-4-ol (Reaction Mixture) B Sample Preparation (Dissolve in DMSO, 0.45µm Filter) A->B C Chromatographic Strategy Selection B->C D RP-HPLC Purification (C18, H2O/MeCN + 0.1% TFA) C->D High Purity / Final API E NP-Flash Chromatography (Silica, DCM/MeOH Gradient) C->E Bulk Cleanup / Gram Scale F Fraction Collection & Concentration D->F E->F G Pure 6-Phenylpyrimidin-4-ol (>98% Target Purity) F->G

Figure 1: Decision matrix and workflow for the preparative separation of 6-phenylpyrimidin-4-ol.

Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase Preparative HPLC (High-Resolution)

This method is optimized for final-stage purification where >98% purity is required[4].

Materials & Setup:

  • Column: Prep C18, endcapped, 5 µm, 21.2 x 250 mm.

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Detection: UV at 254 nm (optimal for the phenyl-pyrimidine chromophore).

Step-by-Step Execution:

  • Sample Preparation: Dissolve the crude 6-phenylpyrimidin-4-ol in a minimal volume of DMSO (e.g., 100 mg/mL). Self-Validation: Ensure complete dissolution; any particulate matter will cause column blockage. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Pump 5% B at 20 mL/min for 3 column volumes (CV). Self-Validation: Monitor the UV baseline. Do not proceed until the baseline is completely flat, indicating thermal and chemical equilibrium.

  • Sample Loading: Inject 1.0 mL of the prepared sample.

  • Gradient Elution: Execute the gradient detailed in Table 2. The compound typically elutes between 40-50% B depending on the specific column carbon load.

  • Fraction Collection: Trigger collection based on a UV threshold.

  • Post-Run Recovery: Lyophilize the collected fractions. Note: Because TFA is volatile, it will be removed during lyophilization, yielding the target compound as a free base/TFA salt mixture. If the absolute free base is required, neutralize fractions with saturated NaHCO3​ prior to extraction with Ethyl Acetate.

Protocol B: Normal Phase Flash Chromatography (Bulk Cleanup)

This method is ideal for early-stage purification of gram-scale quantities[6].

Materials & Setup:

  • Stationary Phase: Irregular Silica Gel (40-63 µm, 60 Å).

  • Solvent System: Dichloromethane (DCM) and Methanol (MeOH).

Step-by-Step Execution:

  • Dry Loading (Crucial Step): Due to the compound's poor solubility in pure DCM, dissolve the crude mixture in a volatile polar solvent (e.g., THF or Acetone). Add silica gel (1:3 sample-to-silica weight ratio) and evaporate to complete dryness on a rotary evaporator. Self-Validation: The resulting powder must be free-flowing. Clumping indicates residual solvent, which will cause band broadening.

  • Column Packing: Pack the column with a slurry of silica in 100% DCM. Load the dry powder evenly onto the top of the silica bed.

  • Elution:

    • Flush with 2 CV of 100% DCM to remove non-polar impurities.

    • Initiate a step gradient: 2% MeOH in DCM (2 CV) 4% MeOH in DCM (3 CV) 8% MeOH in DCM (until elution).

  • Fraction Analysis: Spot fractions on a Silica TLC plate and develop in 10% MeOH/DCM. Visualize under short-wave UV (254 nm). Combine fractions containing the pure product and concentrate via rotary evaporation.

Data Presentation & Optimization Summaries

The following tables summarize the quantitative parameters and causality behind the method development choices.

Table 1: Effect of Mobile Phase Additives on RP-HPLC Peak Shape

Mobile Phase AdditivepHChromatographic ObservationCausality / Mechanism
None (Pure H2​O /MeCN)~6.5Broad, split peaks; severe tailing.Uncontrolled tautomeric equilibrium; secondary interactions with unendcapped silanols.
10 mM Ammonium Acetate~6.8Moderate tailing; single broad peak.Buffer controls pH, but neutral pH allows partial ionization of the pyrimidinol hydroxyl group.
0.1% TFA (Optimal) ~2.0 Sharp, symmetrical peak; high theoretical plates. Low pH fully protonates the pyrimidine nitrogen, locking the tautomeric state and masking silanols.

Table 2: Optimized RP-HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A ( H2​O
  • 0.1% TFA)
% Mobile Phase B (MeCN + 0.1% TFA)Phase Objective
0.020.0955Sample loading & void volume clearance.
2.020.0955Isocratic hold to focus the injection band.
20.020.04060Linear gradient for target elution.
22.020.0595Column wash (elute highly lipophilic impurities).
25.020.0595Isocratic wash hold.
26.020.0955Return to initial conditions.
30.020.0955Re-equilibration for next injection.

References

  • BenchChem. "Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds." BenchChem Technical Support.
  • Beijer, F. H., et al. "Cooperative Dynamics in Duplexes of Stacked Hydrogen-Bonded Moieties." Journal of the American Chemical Society.
  • European Patent Office. "BICYCLIC PYRIMIDINES AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES." Patent Application.
  • BenchChem. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography." BenchChem.

Sources

Application

Advanced Functionalization Strategies for 6-Phenylpyrimidin-4-ol: A Gateway to Privileged Pyrimidine Scaffolds in Drug Discovery

Introduction & Mechanistic Rationale Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, functioning as privileged scaffolds in the design of kinase inhibitors, anticancer therapeutics, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, functioning as privileged scaffolds in the design of kinase inhibitors, anticancer therapeutics, and antimicrobial agents[1]. Specifically, the pyrimidine core is heavily utilized in diversity-oriented synthesis to target crucial pathways involved in cancer progression and signal transduction[2].

At the heart of many of these synthetic pathways lies 6-phenylpyrimidin-4-ol (which exists in a dynamic equilibrium with its tautomer, 6-phenylpyrimidin-4(3H)-one ). While this scaffold is highly valuable, its inherent lactam-lactim tautomerism complicates direct functionalization. Direct alkylation attempts often yield an unpredictable mixture of N-alkylated and O-alkylated products, driven by the hard-soft acid-base (HSAB) principles and the specific base/solvent system employed.

To circumvent this regiochemical ambiguity and systematically access highly valuable C4-substituted derivatives, the most robust strategy involves a two-step activation-substitution sequence :

  • Activation via Halogenation: The C4-hydroxyl group is converted to a superior leaving group (chloride) using phosphorus oxychloride (POCl₃). This step breaks the tautomeric degeneracy, locking the pyrimidine ring into a fully aromatic, highly electrophilic state.

  • Diversification: The resulting 4-chloro-6-phenylpyrimidine is highly activated at the C4 position due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. This enables efficient Nucleophilic Aromatic Substitution (SₙAr) with various amines and alcohols[3], or palladium-catalyzed cross-coupling reactions to form new C-C bonds[4].

Functionalization Workflow

FunctionalizationWorkflow A 6-Phenylpyrimidin-4-ol B POCl3 / Catalytic DMF (Chlorination) A->B Activation H Direct Alkylation (Base + RX) A->H Tautomeric control C 4-Chloro-6-phenylpyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D + Nucleophile E Palladium-Catalyzed Cross-Coupling C->E + Boronic Acid F 4-Amino/Alkoxy- 6-phenylpyrimidines D->F G 4-Aryl/Alkyl- 6-phenylpyrimidines E->G I N-Alkyl vs O-Alkyl Derivatives H->I

Workflow for the functionalization of 6-phenylpyrimidin-4-ol into diverse pyrimidine derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-phenylpyrimidine (Activation)

Causality & Design: POCl₃ acts as both the solvent and the chlorinating agent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack-type intermediate. This intermediate is significantly more electrophilic than POCl₃ alone, accelerating the chlorination of the relatively electron-deficient pyrimidine ring. Self-Validation: The reaction progress must be monitored by Thin Layer Chromatography (TLC). A successful conversion is indicated by the disappearance of the highly polar starting material (which streaks on silica due to hydrogen bonding) and the appearance of a fast-moving, UV-active spot representing the non-polar chlorinated product.

Step-by-Step Methodology:

  • Equip a thoroughly dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) to strictly exclude moisture. (Note: Moisture will rapidly hydrolyze the POCl₃ and revert the product back to the starting material).

  • Add 6-phenylpyrimidin-4-ol (1.0 equiv, e.g., 10 mmol) to the flask.

  • Slowly add POCl₃ (5.0–10.0 equiv). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Add 2-3 drops of anhydrous DMF as a catalyst.

  • Heat the mixture to reflux (approx. 105–110 °C) for 3–4 hours. The suspension will gradually turn into a clear, dark solution as the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Critical Quenching Step: Pour the concentrated residue dropwise over crushed ice with vigorous stirring. Immediately neutralize the aqueous mixture to pH 7-8 using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Failing to neutralize rapidly will result in the acidic hydrolysis of the newly formed C-Cl bond.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-chloro-6-phenylpyrimidine.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr) with Amines

Causality & Design: The C4-chloride is readily displaced by nucleophiles via a Meisenheimer complex intermediate[3]. However, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Therefore, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is added to scavenge the acid. Self-Validation: The basicity of the reaction mixture should be checked periodically. If the pH drops below 7, additional DIPEA must be added. Reaction completion is validated via LC-MS by observing the disappearance of the chlorinated starting material's isotopic mass cluster (M and M+2) and the emergence of the product's [M+H]⁺ peak.

Step-by-Step Methodology:

  • Dissolve 4-chloro-6-phenylpyrimidine (1.0 equiv) in an appropriate polar aprotic solvent (e.g., DMF or n-butanol for high-temperature reactions) in a sealed pressure tube.

  • Add the desired primary or secondary amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80–100 °C for 6–12 hours. For sterically hindered or less nucleophilic anilines, elevated temperatures (up to 120 °C) or microwave irradiation may be required.

  • Monitor the reaction via LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature, dilute with distilled water, and extract with dichloromethane (DCM) (3 x 15 mL).

  • Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to isolate the pure 4-amino-6-phenylpyrimidine derivative.

Quantitative Data Summary

The following table summarizes the expected reaction conditions, typical yields, and mechanistic nuances for the functionalization of the 6-phenylpyrimidin-4-ol core based on established synthetic trends[4].

TransformationReagents & ConditionsTarget Product ClassTypical Yield (%)Mechanistic Note
Chlorination POCl₃, DMF (cat.), Reflux, 3-4h4-Chloro-6-phenylpyrimidine75 - 90%Vilsmeier-Haack activation; highly moisture sensitive.
SₙAr (Aliphatic Amines) R-NH₂, DIPEA, DMF, 80 °C, 6h4-(Alkylamino)-6-phenylpyrimidine80 - 95%Rapid substitution; DIPEA prevents amine protonation.
SₙAr (Aromatic Amines) Ar-NH₂, DIPEA, n-BuOH, 110 °C, 12h4-(Arylamino)-6-phenylpyrimidine60 - 85%Lower nucleophilicity of anilines requires higher thermal energy.
O-Alkylation R-X, K₂CO₃, DMF, 60 °C4-Alkoxy-6-phenylpyrimidine40 - 60%Competes with N-alkylation due to lactam/lactim tautomerism.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Online Press URL:[Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles Source: WUR eDepot URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing 6-Phenylpyrimidin-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered by researchers and drug development professionals during the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered by researchers and drug development professionals during the synthesis of 6-phenylpyrimidin-4-ol and its derivatives.

The condensation of β -keto esters (like ethyl benzoylacetate) with amidines (such as formamidine) is a fundamental transformation in medicinal chemistry. However, achieving yields above 80% requires precise control over enolization kinetics, base selection, and tautomeric equilibria. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Overview & Workflow

The synthesis relies on a base-catalyzed Knoevenagel-type condensation followed by cyclization. The rate-limiting step is the initial deprotonation of the ethyl benzoylacetate to form the reactive enolate, which subsequently undergoes nucleophilic attack by the free-based amidine.

G A Ethyl Benzoylacetate + Formamidine Acetate B Base Addition (e.g., NaOEt / EtOH) A->B C Enolate Formation (Rate Limiting) B->C Deprotonation D Nucleophilic Attack & Cyclization C->D Condensation E 6-Phenylpyrimidin-4-ol (Tautomeric Mixture) D->E -H2O, -EtOH

Workflow and mechanistic pathway for 6-phenylpyrimidin-4-ol synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently below 40% when using aqueous NaOH as the base? A1: The primary cause of low yield in aqueous basic conditions is the competitive hydrolysis of your starting material. Aqueous sodium hydroxide readily hydrolyzes ethyl benzoylacetate into benzoylacetic acid, which rapidly decarboxylates into acetophenone. This irreversible side reaction consumes the β -keto ester before it can condense with the amidine. Causality & Solution: To prevent this, switch to an anhydrous alkoxide base system. Using sodium ethoxide (NaOEt) in absolute ethanol ensures that any nucleophilic attack on the ester carbonyl simply regenerates the ethyl ester via transesterification, preserving the starting material for the desired cyclization[1].

Q2: How do different base and solvent combinations quantitatively affect the yield? A2: The choice of base dictates the equilibrium of the enolate formation, while the solvent affects the solubility of the amidine intermediate. Below is a summary of quantitative data comparing standard conditions for pyrimidine synthesis:

Base SystemSolventTemp (°C)Reaction TimeAverage Yield (%)Primary Failure Mode
NaOH (aq)Water/EtOH804 h35 - 45Ester hydrolysis / Decarboxylation
K₂CO₃DMF10012 h50 - 60Incomplete enolization
NaOEtAbs. EtOH78 (Reflux)6 h85 - 92None (Optimal)
PEG-400None (Solvent-free)751.5 h~90Viscosity issues at large scale

Note: Solvent-free conditions using PEG-400 have also been shown to be highly effective "green" alternatives, yielding up to 90% for related pyrimidin-4-ol derivatives by acting as an efficient promoter[2].

Q3: I see multiple spots on my TLC, but LC-MS confirms the product is pure. What is happening? A3: You are observing tautomerization. 6-phenylpyrimidin-4-ol exists in a dynamic equilibrium with its keto form, 6-phenylpyrimidin-4(1H)-one. Depending on the polarity of your TLC eluent, these tautomers can separate on the silica gel, giving the illusion of an impurity. Causality & Solution: This tautomerization is driven by self-complementary quadruple hydrogen bonding[3]. When isolating the product, the keto-enol equilibrium can trap solvent molecules or cause polymorphic crystallization. To validate purity, rely on LC-MS or 2D-NMR rather than TLC. For crystallization, use a protic solvent like methanol or water to drive the equilibrium toward a single crystalline polymorph.

Q4: How do I ensure complete conversion of formamidine acetate? A4: Formamidine acetate must be free-based in situ. If your base equivalents are too low, the amidine remains protonated and non-nucleophilic. Always use at least 2.5 to 3.0 equivalents of NaOEt: 1 equivalent to neutralize the acetate salt, 1 equivalent to enolize the ethyl benzoylacetate, and a slight excess to drive the equilibrium forward.

Logic Tree for Reaction Failure

If you are experiencing yields below 50%, follow this diagnostic logic tree to identify the root cause of the failure.

Troubleshooting Start Low Yield (<50%) Check1 Is starting ester fully consumed? Start->Check1 Yes1 Check for Ester Hydrolysis Check1->Yes1 Yes (TLC) No1 Check Base Strength Check1->No1 No (TLC) Action1 Switch to anhydrous NaOEt Yes1->Action1 Avoid aqueous NaOH Action2 Increase base equivalents No1->Action2 Ensure complete enolization

Diagnostic logic tree for resolving low reaction yields.

Self-Validating Experimental Protocol

This standardized protocol utilizes anhydrous NaOEt/EtOH to suppress ester hydrolysis and drive the condensation to >85% yield[1]. The built-in self-validation checks ensure the integrity of the reaction at each step.

Materials:

  • Ethyl benzoylacetate (1.0 equiv, 10 mmol, 1.92 g)

  • Formamidine acetate (1.2 equiv, 12 mmol, 1.25 g)

  • Sodium metal (for NaOEt generation) or commercial 21% NaOEt in EtOH (3.0 equiv, 30 mmol)

  • Absolute Ethanol (Anhydrous, 30 mL)

Step-by-Step Methodology:

  • Preparation of the Base: In an oven-dried, argon-flushed round-bottom flask, slowly add sodium metal (0.69 g, 30 mmol) to 30 mL of absolute ethanol at 0°C. Stir until the sodium is completely dissolved to form a fresh NaOEt solution.

    • Self-Validation Check: The solution must be completely clear. Any cloudiness indicates the presence of moisture and the formation of NaOH, which will cause ester hydrolysis and lower your yield.

  • Amidine Free-Basing: Add formamidine acetate (1.25 g, 12 mmol) to the NaOEt solution. Stir at room temperature for 30 minutes. The solution will become slightly cloudy as sodium acetate precipitates.

  • Condensation: Slowly add ethyl benzoylacetate (1.92 g, 10 mmol) dropwise over 10 minutes to control the exothermic enolization.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 78°C (reflux) for 6 hours. Monitor the reaction by LC-MS until the ethyl benzoylacetate mass (m/z 193) completely disappears.

  • Quenching & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in 20 mL of ice-cold water.

  • Precipitation: Carefully adjust the pH of the aqueous solution to 6.0–6.5 using 1M HCl. The product, 6-phenylpyrimidin-4-ol, will precipitate as a white to pale yellow solid.

    • Causality: The pKa of the pyrimidinol hydroxyl is approximately 8.5. Adjusting the pH to 6 ensures the molecule is fully protonated and neutral, minimizing its aqueous solubility and maximizing recovery.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove any unreacted ester or trace acetophenone byproducts. Dry in vacuo at 50°C overnight.

Sources

Optimization

Technical Support Center: 6-Phenylpyrimidin-4-ol Crystallization &amp; Purification

Welcome to the Technical Support Center for the purification of 6-phenylpyrimidin-4-ol (and its derivatives). This guide is designed for researchers and process chemists who need to resolve specific impurity and byproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-phenylpyrimidin-4-ol (and its derivatives). This guide is designed for researchers and process chemists who need to resolve specific impurity and byproduct challenges encountered during the crystallization phase of drug development and organic synthesis.

The standard synthesis of pyrimidinol scaffolds typically involves the base-catalyzed condensation of a β -ketoester (such as ethyl benzoylacetate) with an amidine derivative [1]. While highly effective, this thermodynamic pathway generates a predictable profile of impurities—including unreacted starting materials, inorganic salts, and regioisomers—that must be rigorously excluded during crystallization to meet pharmaceutical-grade purity standards.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my 6-phenylpyrimidin-4-ol contaminated with unreacted ethyl benzoylacetate, and how do I remove it?

The Causality: Ethyl benzoylacetate is highly soluble in alcoholic solvents. If your crystallization is forced via rapid cooling or the aggressive addition of an anti-solvent (like water), the supersaturation of the solution collapses. This causes the 6-phenylpyrimidin-4-ol to crash out of solution rapidly, forming amorphous agglomerates rather than ordered crystals. During this chaotic growth, the ester-rich mother liquor becomes physically trapped inside the crystal defects—a phenomenon known as occlusion.

The Solution: You must keep the crystallization within the Metastable Zone Width (MSZW). Transition to a controlled cooling ramp (0.15 °C/min) rather than crash-cooling. Furthermore, wash the final filter cake with a pre-chilled (5 °C) solvent mixture that matches your crystallization ratio (e.g., 50:50 Ethanol/Water) to displace surface organics without dissolving the active pharmaceutical ingredient (API).

Q2: How do I prevent inorganic salt occlusion (e.g., NaCl, NaOAc) during precipitation?

The Causality: The neutralization of the sodium alkoxide base used during the initial pyrimidine synthesis generates inorganic salts [2]. Unlike organic impurities, these salts often exhibit flat or inverse solubility curves in mixed organic/aqueous solvent systems. Adding too much aqueous anti-solvent too quickly forces these salts to co-precipitate alongside your product.

The Solution: Implement a hot filtration step. By heating your crude mixture to 75 °C in an ethanol-rich solvent, the organic API dissolves completely while the bulk of the inorganic salts remain insoluble. Filtering the solution hot through a Celite pad physically removes the salt burden before the cooling crystallization even begins.

Q3: My crystals are yellow/brown instead of white. How do I remove colored oxidation byproducts?

The Causality: Amidines are susceptible to oxidative degradation, and trace transition metals from the reaction vessels can catalyze the formation of highly conjugated, colored polymeric byproducts. These large molecules easily adsorb onto the growing faces of the pyrimidinol crystals.

The Solution: Integrate an activated carbon (charcoal) treatment during the dissolution phase. Activated carbon has a massive surface area that selectively adsorbs high-molecular-weight conjugated systems. Adding 5% (w/w) activated carbon at 75 °C for 15 minutes prior to hot filtration will yield a pristine, colorless filtrate.

Q4: I am seeing a high level of regioisomers. How can I alter the crystallization kinetics to exclude them?

The Causality: Structurally similar impurities, such as regioisomers or alternate tautomeric forms, can easily incorporate into the hydrogen-bonded lattice of pyrimidinols [3]. In a spontaneous (unseeded) crystallization, primary nucleation requires high supersaturation, which provides enough thermodynamic driving force for these similar molecules to co-crystallize.

The Solution: Bypass primary nucleation entirely by seeding . By introducing 1% (w/w) pure 6-phenylpyrimidin-4-ol crystals at a temperature just below the solubility curve (e.g., 60 °C), you provide a perfect structural template. The system will preferentially deposit molecules that perfectly match the seed's hydrogen-bonding network, kinetically rejecting the regioisomers into the mother liquor.

Quantitative Data & Process Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to reject the specific impurities discussed above.

ParameterOptimized Value / ConditionCausality & RationaleTarget Impurity Rejection
Solvent System Ethanol / Water (70:30 v/v)Balances organic solubility with inorganic salt rejection.Ethyl benzoylacetate, Salts
Dissolution Temp 75 °CEnsures complete dissolution of the pyrimidinol API.N/A
Carbon Loading 5% (w/w)Adsorbs conjugated polymers without significant API loss.Colored oxidation products
Seeding Temp 60 °C (within MSZW)Induces secondary nucleation on a pure lattice template.Regioisomers, Tautomers
Cooling Rate 0.15 °C/minPrevents supersaturation collapse and crystal agglomeration.Mother liquor occlusion
Wash Solvent Cold EtOH / Water (50:50)Displaces surface mother liquor without dissolving the API.Surface organics

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the purification process, follow this self-validating step-by-step methodology for the crystallization of 6-phenylpyrimidin-4-ol.

Step 1: Dissolution & Carbon Treatment

  • Suspend the crude 6-phenylpyrimidin-4-ol in a 70:30 (v/v) mixture of Ethanol and Water (10 mL per gram of crude).

  • Heat the suspension to 75 °C under moderate agitation (250 rpm) until the organic material is completely dissolved.

  • Add 5% (w/w) activated carbon to the solution and maintain at 75 °C for 15 minutes.

Step 2: Hot Filtration 4. Filter the hot mixture rapidly through a pre-heated Celite pad into a jacketed crystallization vessel. 5. Validation Check: Inspect the filter cake. The retention of black carbon and white gritty solids (inorganic salts) confirms the successful removal of insoluble impurities. The filtrate should be completely clear and colorless.

Step 3: Seeding & Maturation 6. Cool the clear filtrate to 60 °C at a rate of 0.5 °C/min. 7. Introduce 1% (w/w) of highly pure 6-phenylpyrimidin-4-ol seed crystals. 8. Hold the temperature isothermally at 60 °C for 30 minutes to allow the seed bed to mature. 9. Validation Check: Extract a 1 mL aliquot and inspect it under a polarized light microscope. The presence of uniform, non-agglomerated birefringent crystals confirms a healthy seed bed. If amorphous blobs are visible, heat back to 75 °C and retry.

Step 4: Controlled Cooling 10. Cool the slurry from 60 °C down to 5 °C at a strict, controlled rate of 0.15 °C/min.

Step 5: Isolation & Washing 11. Filter the resulting crystalline slurry under vacuum. 12. Wash the filter cake with two bed-volumes of pre-chilled (5 °C) 50:50 Ethanol/Water. 13. Validation Check: Analyze the final wash filtrate via rapid HPLC or TLC. The absence of the ethyl benzoylacetate UV peak in the wash confirms the cake is free of surface organics.

Step 6: Drying 14. Dry the purified crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Crystallization Workflow Visualization

Optimized crystallization workflow for 6-phenylpyrimidin-4-ol impurity rejection.

References

  • Application Notes: Synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione Benchchem
  • US8937080B2 - Pyrimidine substituted macrocyclic HCV inhibitors Google P
  • Cooperative Dynamics in Duplexes of Stacked Hydrogen-Bonded Moieties Journal of the American Chemical Society (ACS)
Troubleshooting

optimizing HPLC mobile phase conditions for 6-phenylpyrimidin-4-ol analysis

Welcome to the Analytical Support Center. Analyzing heterocyclic compounds like 6-phenylpyrimidin-4-ol presents unique chromatographic challenges due to their distinct physicochemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. Analyzing heterocyclic compounds like 6-phenylpyrimidin-4-ol presents unique chromatographic challenges due to their distinct physicochemical properties. This compound features a hydrophobic phenyl ring paired with a polar pyrimidinol core, basic nitrogen atoms, and an acidic hydroxyl group. These features make it highly susceptible to keto-enol tautomerism and secondary column interactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust, reproducible, and highly efficient separations.

Diagnostic Workflow for Peak Abnormalities

Use the decision tree below to identify the root cause of your chromatographic issues and apply the appropriate thermodynamic or chemical correction.

G Start Analyze 6-phenylpyrimidin-4-ol Assess Chromatogram Assessment Start->Assess Broad Split or Broad Peaks (Tautomerism) Assess->Broad Issue Detected Drift Retention Time Drift (Ionization) Assess->Drift Issue Detected Tailing Peak Tailing (Silanol Interactions) Assess->Tailing Issue Detected Temp Increase Column Temp (e.g., 40-50°C) Broad->Temp Speed up interconversion pH Adjust Buffer pH (±2 units from pKa) Drift->pH Lock ionization state Column Use End-capped C18 & Formic Acid Tailing->Column Mask active sites

Diagnostic workflow for troubleshooting 6-phenylpyrimidin-4-ol HPLC peak abnormalities.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Peak Broadening and Splitting (The Tautomerism Challenge)

Q: My 6-phenylpyrimidin-4-ol peak appears split, shouldered, or unusually broad, even with a brand-new column and optimized flow rate. What is causing this?

A: This is a classic symptom of keto-enol tautomerism. 6-phenylpyrimidin-4-ol exists in a dynamic equilibrium with its keto form, 6-phenylpyrimidin-4(3H)-one[1]. In reversed-phase HPLC, these two tautomers have different polarities and, consequently, different affinities for the stationary phase.

If the rate of interconversion between the keto and enol forms is similar to the timescale of your chromatographic separation, the molecule will "smear" across the column as it shifts between states. This creates a bridge or plateau between the two theoretical retention times, resulting in a broad or split peak[1].

To resolve this, you must alter the thermodynamics of the system. Increasing the column temperature accelerates the tautomeric interconversion kinetics. When the interconversion is significantly faster than the separation timescale, the column "sees" a single time-averaged conformation, coalescing the split peaks into a single, sharp, highly efficient peak.

Protocol: Temperature-Induced Tautomeric Coalescence This self-validating protocol determines the exact temperature required to collapse tautomeric peaks into a single quantifiable signal.

  • Preparation: Prepare a 10 µg/mL standard of 6-phenylpyrimidin-4-ol dissolved directly in the initial mobile phase composition to prevent solvent-mismatch band broadening[2].

  • Baseline Establishment: Set the HPLC column oven to 25°C. Perform a triplicate injection to establish the baseline peak width at half-height ( W50​ ) and USP tailing factor.

  • Thermal Titration: Increment the column temperature in 10°C steps (e.g., 35°C, 45°C, 55°C). Crucial Step: Allow exactly 15 minutes of thermal equilibration for the mobile phase and stationary phase between each temperature setpoint to prevent on-column temperature gradients[2].

  • Data Analysis: Plot the peak width versus temperature. The optimal method temperature is the lowest point at which the peak coalesces into a single, symmetrical Gaussian shape (typically between 40–50°C for pyrimidine derivatives).

Issue 2: Retention Time Drift and Poor Reproducibility (The pH/pKa Challenge)

Q: The retention time of my analyte drifts between runs, and the peak shape is inconsistent day-to-day. How do I stabilize it?

A: Retention time drift in ionizable compounds is almost always caused by inadequate mobile phase buffering. 6-phenylpyrimidin-4-ol contains basic nitrogen atoms and an acidic functional group, giving it multiple pKa values.

If your mobile phase pH is within ±1.5 units of the analyte's pKa, the compound exists in a mixed state of ionized and un-ionized molecules[3]. Because ionized molecules are highly polar and un-ionized molecules are more hydrophobic, even microscopic local fluctuations in pH (caused by mixing with organic modifiers or absorbing atmospheric CO2​ ) will drastically shift the ionization ratio. This leads to unpredictable retention times and poor reproducibility[4]. You must lock the analyte into a single ionization state by selecting a buffer that operates at least 1.5 to 2 pH units away from the analyte's pKa[3].

Table: Quantitative Buffer Selection for Pyrimidine Derivatives Select a buffer where your target pH falls strictly within the "Effective Buffering Range."

Buffer SystemBuffer pKaEffective Buffering RangeUV Cutoff (nm)MS Compatible
Formate 3.82.8 – 4.8210Yes
Acetate 4.83.8 – 5.8210Yes
Phosphate 2.1, 7.21.1 – 3.1, 6.2 – 8.2<200No
Ammonia 9.28.2 – 10.2<200Yes

Data synthesized from standard chromatographic buffer guidelines[3].

Protocol: Robust Mobile Phase Preparation

  • Selection: Determine your target pH (e.g., pH 3.0 to fully protonate the molecule) and select a buffer whose pKa is within 1 unit of this target (e.g., Formate, pKa 3.8)[3].

  • Aqueous Preparation: Weigh the appropriate mass of the buffer salt (e.g., ammonium formate for a 10 mM concentration) and dissolve it completely in HPLC-grade water[5].

  • Titration: Submerge a calibrated pH probe into the aqueous solution. Titrate dropwise with the corresponding neat acid (e.g., formic acid) until the exact target pH is reached. Never adjust the pH after adding the organic modifier.

  • Validation: Filter the buffer through a 0.22 µm membrane. Run a blank gradient injection to validate baseline stability and confirm the absence of ghost peaks before injecting your 6-phenylpyrimidin-4-ol samples.

Issue 3: Poor Peak Symmetry and Tailing (Secondary Interactions)

Q: I am getting a strong tailing factor (USP > 1.5) on my 6-phenylpyrimidin-4-ol peak, which is affecting my integration limits. How can I improve symmetry?

A: Peak tailing for nitrogen-containing heterocycles is frequently caused by secondary ion-exchange interactions with the stationary phase. At mid-to-high pH levels (above pH 4-5), residual silanol groups (Si-OH) on the surface of silica-based columns ionize into negatively charged silanolate ions ( Si−O− )[3].

The basic nitrogen atoms on the pyrimidine ring become positively charged at lower pHs, creating a strong electrostatic attraction to these active silanolate sites. This interaction causes a fraction of the analyte molecules to be retained longer than the bulk flow, dragging out the tail of the peak[3].

To fix this, start your method development at a low pH (e.g., pH 2.5 - 3.0 using formic acid). This highly acidic environment fully protonates the silanol groups, neutralizing their charge and masking the active sites, which eliminates the secondary interactions and restores a Gaussian peak shape[3]. Additionally, utilizing a highly end-capped C18 column or a column built on hybrid-silica particle technology will drastically reduce the population of available surface silanols[6].

References

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases PubMed / National Institutes of Health URL: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex URL: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Waters Corporation URL: [Link]

  • Control pH During Method Development for Better Chromatography Agilent Technologies URL:[Link]

  • How Column Temperature Affects HPLC Resolution Chrom Tech URL:[Link]

  • Abnormal Peak Shapes in HPLC Shimadzu URL: [Link]

Sources

Optimization

preventing oxidative degradation of 6-phenylpyrimidin-4-ol during long-term storage

Welcome to the technical support and troubleshooting center for the handling, storage, and stability validation of 6-phenylpyrimidin-4-ol . This guide is designed for researchers, analytical scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling, storage, and stability validation of 6-phenylpyrimidin-4-ol . This guide is designed for researchers, analytical scientists, and drug development professionals who need to mitigate oxidative degradation and ensure compliance with global regulatory standards.

🔬 Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of the active pharmaceutical ingredient (API).

6-Phenylpyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. The electron-rich nature of the heterocyclic ring makes it highly susceptible to electrophilic attack by reactive oxygen species (ROS). When exposed to atmospheric oxygen, UV light, or trace transition metals (e.g., Fe³⁺, Cu²⁺ from manufacturing equipment), the compound undergoes auto-oxidation.

Mechanistically, this oxidative pathway alters the C5-C6 double bond to decrease aromaticity, ultimately leading to hydrolytic ring cleavage and the release of ammonia and carbon dioxide[1][2]. Furthermore, photo-oxidation catalyzed by UV light can rapidly generate N-oxides and other complex degradation by-products[3]. Understanding this causality is critical: to stabilize the API, we must break the oxidative propagation chain and eliminate environmental catalysts.

DegradationLogic API 6-Phenylpyrimidin-4-ol (Intact API) Stress Oxidative Stress (O2, UV, Trace Metals) API->Stress Exposure Mitigation Argon Purge & Amber Vials API->Mitigation Preventive Action Degradation Ring Cleavage & N-Oxide Formation Stress->Degradation Unprotected Stable Long-Term Stability (ICH Compliant) Mitigation->Stable Validated Storage

Logic map of API oxidative degradation and mitigation strategies.

🛠️ Troubleshooting & FAQs

Q1: Our solid batches of 6-phenylpyrimidin-4-ol are developing a yellow tint after 3 months in ambient storage. What is causing this, and how do we stop it? A1: The yellow discoloration is a classic indicator of conjugated oxidative by-products, likely N-oxides or ring-cleavage intermediates. Atmospheric oxygen and trace transition metals catalyze this auto-oxidation. Solution: Implement a self-validating inerting system. Store the API in Type I amber glass vials to block UV-induced photolysis[3]. Purge the headspace with Argon (which is denser than Nitrogen and provides a superior protective blanket) and store at -20°C.

Q2: We are preparing liquid formulations for high-throughput screening (HTS). How can we prevent oxidation in solution? A2: Dissolved oxygen in aqueous buffers or DMSO rapidly accelerates degradation. Solution: Degas all solvents using continuous inert gas sparging or freeze-pump-thaw cycles. For highly sensitive assays, incorporate a free-radical scavenger. Azo compounds and peroxides induce oxidative stress via peroxyl radicals; antioxidants effectively break this propagation chain[4].

Q3: What are the regulatory expectations for validating the shelf-life of this compound? A3: Under ICH Q1A(R2) guidelines, you must establish a comprehensive stability profile. Long-term testing should be conducted at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH for Climatic Zones III/IV) for a minimum of 12 months[5][6]. Accelerated testing is required at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[7]. Prior to these, a forced degradation study must be executed to prove your analytical method is stability-indicating[8].

📋 Standard Operating Procedures (SOPs)

Protocol 1: Argon-Purged Cryogenic Storage (Solid API)

Causality: Water acts as a medium for hydrolytic degradation, while oxygen drives auto-oxidation. Argon is 38% denser than nitrogen, providing a gravity-settled protective blanket over the solid API.

  • Lyophilization: Dry the API batch to a moisture content of <0.5% w/w.

  • Vial Selection: Transfer the solid into Type I amber glass vials to completely block UV-induced photolysis[3].

  • Inerting: Insert an Argon gas line (fitted with a 0.22 µm PTFE filter) into the vial. Purge at a low flow rate (2 L/min) for 60 seconds.

  • Sealing: Quickly cap the vial with a PTFE-lined silicone septum closure and seal with Parafilm.

  • Storage: Transfer to a monitored -20°C freezer.

Protocol 2: ICH-Compliant Oxidative Forced Degradation

Causality: Regulatory agencies require proof that your analytical methods can detect degradation products. By forcing oxidation, we map the degradation pathways and validate the LC-MS/MS method's stability-indicating power. The target is 5–20% degradation; exceeding this may cause secondary degradation not representative of real-world storage[8].

  • Sample Preparation: Dissolve 6-phenylpyrimidin-4-ol in a compatible, degassed solvent (e.g., Methanol/Water 50:50) to a concentration of 1 mg/mL.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% v/v.

  • Incubation: Incubate the solution at 25°C in the dark to isolate chemical oxidation from photo-oxidation.

  • Quenching: Aliquot samples at 0, 2, 6, and 24 hours. Immediately quench the oxidation reaction by adding an equimolar amount of sodium thiosulfate.

  • Analysis: Analyze via LC-MS/MS to identify and quantify degradation peaks.

ForcedDegradation Step1 1. Sample Prep 1 mg/mL API Step2 2. Oxidative Stress Add 3% H2O2 Step1->Step2 Step3 3. Incubation 25°C, Dark, 0-24h Step2->Step3 Step4 4. Quenching Na-Thiosulfate Step3->Step4 Step5 5. LC-MS/MS Target 5-20% Deg. Step4->Step5

Experimental workflow for ICH-compliant oxidative forced degradation.

📊 Data Presentation: ICH Stability Matrix

The following table summarizes the required ICH Q1A(R2) stability testing parameters and the expected oxidative risks specific to 6-phenylpyrimidin-4-ol.

Study TypeICH Storage ConditionMinimum DurationTesting FrequencyExpected Oxidative Risk
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsLow (if Argon-purged and stored in amber vials)[5][6]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 monthsModerate (potential for trace N-oxide formation)[7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsHigh (accelerated ring cleavage without antioxidants)[6]
Forced Degradation 3% H₂O₂ at 25°C24 Hours0, 2, 6, 24 hoursVery High (Targeting 5-20% total degradation)[8]

📚 References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. asm.org.

  • Purine and Pyrimidine Metabolism. utah.edu.

  • Annex 10 - ICH. ich.org.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.ca.

  • Q1A(R2) Guideline - ICH. ich.org.

  • Degradation and by-product formation of diazinon in water during UV and UV/H(2)O(2) treatment. nih.gov.

  • ICH Guidelines: Drug Stability Testing Essentials. amsbiopharma.com.

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Phenylpyrimidin-4-ol Reactivity in Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the notoriously low reactivity of pyrimidin-4-ols—specifically 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the notoriously low reactivity of pyrimidin-4-ols—specifically 6-phenylpyrimidin-4-ol—in nucleophilic aromatic substitution ( SN​Ar ) and cross-coupling workflows.

This guide provides a mechanistic deep dive into why these reactions fail and delivers validated, self-correcting protocols to overcome these bottlenecks.

Section 1: Core Mechanistic FAQs

Q1: Why is my 6-phenylpyrimidin-4-ol completely unreactive toward amines and alkoxides under standard SN​Ar conditions? A1: The root cause is tautomerism. While drawn as a "pyrimidin-4-ol" (the lactim form), this molecule exists predominantly as its lactam tautomer, 6-phenylpyrimidin-4(3H)-one, in aqueous and most organic solvents . The lactam form is thermodynamically highly stable due to its amide-like resonance, which drastically reduces the electrophilicity of the C4 position. Because the reactive -OH (lactim) form is only present in trace amounts, direct nucleophilic attack at C4 is kinetically blocked.

Q2: If direct SN​Ar is blocked, how do I activate the C4 position? A2: You must disrupt the stable lactam system by converting the oxygen into a high-energy leaving group. The industry standard is chlorination using Phosphorus Oxychloride ( POCl3​ ), which proceeds via a Vilsmeier-Haack-type intermediate to yield 4-chloro-6-phenylpyrimidine . Once the chloride is installed, the pyrimidine ring becomes highly electrophilic, enabling rapid SN​Ar or palladium-catalyzed cross-coupling .

Section 2: Troubleshooting Guide & Decision Workflows

Q3: I attempted POCl3​ chlorination, but my yield is below 20% and I see unreacted starting material. How do I force the reaction to completion? A3: 6-phenylpyrimidin-4-ol is poorly soluble and poorly nucleophilic. Refluxing in neat POCl3​ is often insufficient. Solution: Add a catalytic or stoichiometric amount of a tertiary amine base, such as N,N -dimethylaniline or pyridine . The base serves a dual purpose: it deprotonates the lactam (driving the equilibrium toward the reactive lactim anion) and forms a highly reactive Vilsmeier-type adduct with POCl3​ , which accelerates the C-O bond activation.

Q4: I am trying to directly alkylate the oxygen (O-alkylation) to form an ether, but I am getting a mixture of O-alkylated and N-alkylated products. How do I control regioselectivity? A4: The ambident nature of the pyrimidone anion allows electrophiles to attack at either Nitrogen (N3) or Oxygen (O4). Solution: To favor O-alkylation, use a "hard" base like Ag2​CO3​ or Cs2​CO3​ in a non-polar solvent (e.g., toluene or THF). Alternatively, abandon direct alkylation and utilize a Mitsunobu reaction (using PPh3​ and DEAD/DIAD), which is strictly O-selective for pyrimidinones.

Section 3: Visualizing the Workflow

Below is the mechanistic pathway illustrating the tautomeric bottleneck and the activation strategy, followed by a troubleshooting decision tree.

G Lactam Lactam Tautomer (Pyrimidin-4(3H)-one) Dominant, Low Electrophilicity Lactim Lactim Tautomer (Pyrimidin-4-ol) Minor, Reactive -OH Lactam->Lactim Tautomerization (Equilibrium) POCl3 POCl3 + N,N-Dimethylaniline (Vilsmeier-type Activation) Lactam->POCl3 Blocked / Very Slow Lactim->POCl3 Rapid O-Phosphorylation Chloride 4-Chloro-6-phenylpyrimidine Highly Electrophilic POCl3->Chloride Chlorination (-PO2Cl) SNAr SNAr with Nucleophile (Amines, Alkoxides) Chloride->SNAr Nucleophilic Addition Product 4-Substituted-6-phenylpyrimidine (Final Product) SNAr->Product Elimination of Cl-

Tautomerism-driven activation pathway of 6-phenylpyrimidin-4-ol via POCl3 chlorination.

G Start Low Reactivity in Substitution? CheckDirect Attempting Direct SNAr? Start->CheckDirect YesDirect Direct SNAr fails due to lactam stability. CheckDirect->YesDirect Yes NoDirect Using POCl3 or Tf2O? CheckDirect->NoDirect No Action1 Convert to Chloride (POCl3) or Triflate (Tf2O) YesDirect->Action1 CheckYield Low Yield in Chlorination? NoDirect->CheckYield POCl3 used CheckAlk Getting N-Alkylation instead of O-? NoDirect->CheckAlk Alkylation Action2 Add N,N-Dimethylaniline or Pyridine Catalyst CheckYield->Action2 Yes Action3 Use Ag2CO3 or Mitsunobu for O-Selectivity CheckAlk->Action3 Yes

Troubleshooting decision tree for 6-phenylpyrimidin-4-ol substitution reactions.

Section 4: Data Presentation - Activation Strategies

To select the correct activation method, consult the following comparison table based on established synthetic benchmarks.

Activation ReagentTarget IntermediateCatalyst/Additive RequiredTypical YieldBest Use Case
POCl3​ (Neat) 4-Chloro pyrimidineNone20 - 40%Highly soluble, electron-rich pyrimidines.
POCl3​ + PhNMe2​ 4-Chloro pyrimidine N,N -Dimethylaniline85 - 95%Standard activation for 6-phenylpyrimidin-4-ol.
Tf2​O / Pyridine 4-Triflyl pyrimidinePyridine / DCM70 - 90%One-pot SN​Ar or cross-coupling (avoids harsh reflux).
BOP / DBU Phosphonium adductDBU60 - 80%Direct amination without isolating a halide intermediate.
Section 5: Step-by-Step Methodologies
Protocol A: High-Yield Chlorination of 6-Phenylpyrimidin-4-ol

This protocol is a self-validating system; the evolution of HCl gas and the dissolution of the suspension directly indicate successful Vilsmeier-type activation.

  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 6-phenylpyrimidin-4-ol (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (0.5 M). Note: Toluene acts as a co-solvent to prevent the reaction from crashing out and reduces the required excess of POCl3​ .

  • Activation: Add N,N -dimethylaniline (1.2 equiv) to the suspension. Stir for 5 minutes at room temperature.

  • Chlorination: Slowly add Phosphorus Oxychloride ( POCl3​ , 1.5 equiv) dropwise via syringe. (Caution: Highly exothermic reaction).

  • Reflux: Heat the mixture to 90–100 °C. The suspension will gradually turn into a homogenous, dark solution as the insoluble lactam is converted to the highly soluble 4-chloro-6-phenylpyrimidine. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material spot (baseline) disappears (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice to quench excess POCl3​ . Neutralize the aqueous layer with saturated NaHCO3​ to pH 7-8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude chloride is usually pure enough (>95%) for immediate downstream SN​Ar .

Protocol B: Downstream SN​Ar Amination
  • Preparation: Dissolve the crude 4-chloro-6-phenylpyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP, 0.2 M).

  • Reagent Addition: Add the desired amine nucleophile (1.5 equiv) and N,N -Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat to 80 °C for 4-6 hours. Monitor the displacement of the chloride via LC-MS.

  • Isolation: Quench with water, extract with EtOAc, and purify the final substituted 6-phenylpyrimidine via flash chromatography.

References
  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306.[Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2011). Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues. The Journal of Organic Chemistry, 76(10), 4149–4153.[Link]

  • American Chemical Society. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]

Optimization

advanced purification techniques for 6-phenylpyrimidin-4-ol crude mixtures

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the isolation and purification of 6-phenylpyrimidin-4-ol (and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the isolation and purification of 6-phenylpyrimidin-4-ol (and its derivatives). Due to its capacity for lactam-lactim tautomerism (existing in equilibrium as 6-phenylpyrimidin-4(3H)-one) and its amphoteric nature, this compound frequently presents challenges such as column streaking, co-crystallization of impurities, and poor recovery.

This guide provides field-proven, self-validating protocols to resolve these bottlenecks by explaining the mechanistic causality behind each experimental choice.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude 6-phenylpyrimidin-4-ol streaks severely on normal-phase silica gel, resulting in poor resolution. How can I fix this? A1: The streaking is a direct consequence of lactam-lactim tautomerism and strong intermolecular hydrogen bonding. The highly polar pyrimidone tautomer interacts irreversibly with the acidic silanol groups on the silica stationary phase[1]. Causality & Solution: To outcompete these hydrogen bonds, you must increase the polarity and hydrogen-bonding capacity of your mobile phase. Transitioning from a standard Hexane/Ethyl Acetate gradient to a Dichloromethane (DCM) / Methanol (MeOH) system is highly effective. A gradient of 2% to 4% MeOH in DCM provides sufficient polarity to elute the compound as a sharp band[2]. Alternatively, switch to Reverse-Phase Chromatography (RPC) using a C18 column, which eliminates silanol interactions entirely[1].

Q2: The crude reaction mixture contains unreacted amidine starting materials and dark, polymeric byproducts. What is the most efficient first-pass purification? A2: Do not load this directly onto a column. Instead, utilize an acid-base extraction (pH swing)[3]. Causality & Solution: 6-phenylpyrimidin-4-ol is amphoteric. The hydroxyl group is weakly acidic. By treating the crude mixture with a strong aqueous base (e.g., NaOH), you deprotonate the pyrimidinol, converting it into a highly water-soluble sodium salt. Unreacted amidines (which are basic) and neutral polymeric byproducts remain in the organic phase and are discarded. Subsequent acidification of the aqueous layer to a neutral pH (typically pH 6.0–7.0) forces the pyrimidinol back into its neutral, insoluble form, driving precipitation[3][4].

Q3: During recrystallization, my product precipitates as an oil or traps colored impurities. How do I achieve crystalline purity? A3: "Oiling out" occurs when the compound separates from the solvent as a liquid rather than a solid, usually because the boiling point of the solvent is higher than the melting point of the impure mixture, or cooling was too rapid[5]. Causality & Solution: To remove colored polymeric impurities, add a minimal amount of activated charcoal to the hot solution before gravity filtration; the high surface area of the carbon adsorbs large, conjugated impurities[5][6]. To prevent oiling out, ensure the hot solution is allowed to cool slowly to room temperature undisturbed before applying an ice bath. This slow thermodynamic control allows pure solid to crystallize, leaving impurities excluded from the growing crystal lattice[5][7].

Part 2: Self-Validating Experimental Protocols
Protocol A: pH-Swing (Acid-Base) Extraction & Precipitation

Validation Checkpoint: If the target compound does not dissolve in the aqueous NaOH layer, the pH is not high enough to form the sodium salt. If no precipitate forms upon acidification, the aqueous layer is too dilute and requires partial concentration.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate)[3].

  • Basic Extraction: Add 1.0 M aqueous NaOH (1.5 equivalents relative to the theoretical yield). Shake vigorously in a separatory funnel and allow the phases to separate.

  • Phase Separation: Collect the bottom aqueous layer (containing the pyrimidinolate salt). Discard the organic layer containing neutral and basic impurities[3].

  • Acidification: Slowly add 1.0 M HCl to the aqueous layer under continuous stirring until the pH reaches 6.0–7.0. Monitor with a pH meter or indicator paper[4].

  • Isolation: A dense white/off-white precipitate will form. Stir for 30 minutes at 0 °C to maximize recovery.

  • Filtration: Collect the solid via vacuum filtration (Büchner funnel), wash with ice-cold distilled water to remove inorganic salts, and dry under a vacuum[5][7].

PHSwing Crude Crude Mixture (Pyrimidinol + Amidines + Neutrals) OrgSolv Dissolve in EtOAc Add 1M NaOH (aq) Crude->OrgSolv PhaseSep Phase Separation OrgSolv->PhaseSep OrgLayer Organic Phase (Discard: Amidines, Neutrals) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Phase (Sodium Pyrimidinolate) PhaseSep->AqLayer Bottom Layer Acidify Acidify with 1M HCl to pH 6.0-7.0 AqLayer->Acidify Precipitate Precipitation of 6-phenylpyrimidin-4-ol Acidify->Precipitate Neutralization Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Caption: Logical workflow for the acid-base extraction of 6-phenylpyrimidin-4-ol.

Protocol B: Optimized Recrystallization

Validation Checkpoint: The compound must be completely soluble in the solvent near its boiling point and have poor solubility at room temperature[7].

  • Solvent Selection: Ethanol or an Ethanol/Water mixture is optimal due to its ability to disrupt hydrogen bonding while providing a steep solubility curve[3].

  • Dissolution: Suspend the crude solid in a minimum volume of the chosen solvent and heat to reflux until completely dissolved[5].

  • Decolorization (Optional): If the solution is highly colored, carefully add a small spatula tip of activated charcoal. Boil for 2-3 minutes[5][6].

  • Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove the charcoal and insoluble polymeric impurities. Crucial: Pre-warm the funnel to prevent premature crystallization[5][7].

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Once crystal growth plateaus, transfer the flask to an ice-water bath for 30 minutes to maximize yield[5][7].

  • Collection: Isolate the crystals via vacuum filtration, washing with a minimal amount of ice-cold solvent[5].

Part 3: Quantitative Method Comparison

To assist in selecting the most appropriate purification strategy based on your specific crude profile, consult the comparative data below:

Purification MethodOptimal Target Impurity RemovalTypical Recovery (%)Purity AchievedMechanistic Rationale
Acid-Base Extraction Unreacted amidines, neutral polymers85 - 95%90 - 95%Exploits the amphoteric nature and specific pKa of the pyrimidinol ring.
Recrystallization Isomers, trace colored byproducts70 - 85%> 99%Thermodynamic exclusion of impurities from the growing crystal lattice.
Normal-Phase Flash (DCM/MeOH) Closely eluting polar byproducts60 - 80%95 - 98%Methanol outcompetes tautomeric H-bonding on acidic silica silanol groups.
Reverse-Phase (C18) Highly polar, water-soluble impurities75 - 90%> 99%Hydrophobic partitioning eliminates silanol-induced streaking entirely.
Part 4: Chromatography Decision Matrix

If chromatography is unavoidable due to complex impurity profiles, use the following decision matrix to select the correct stationary and mobile phases.

ChromDecision Start Analyze Crude by TLC (Hexane/EtOAc) CheckPolarity Does the product streak severely on bare silica? Start->CheckPolarity YesStreak Yes (Tautomerism / H-bonding) CheckPolarity->YesStreak NoStreak No (Well-behaved derivative) CheckPolarity->NoStreak RPC Reverse-Phase (C18) Eluent: H2O/MeCN + 0.1% FA YesStreak->RPC High Purity Required NPCMod Normal-Phase (Silica) Eluent: DCM / MeOH (2-4%) YesStreak->NPCMod Bulk Scale Prep NPC Normal-Phase (Silica) Eluent: Hexane / EtOAc NoStreak->NPC

Caption: Chromatography decision matrix for tautomeric pyrimidine derivatives.

References
  • "Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermedi
  • "US8937080B2 - Pyrimidine substituted macrocyclic HCV inhibitors", Google P
  • "Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Comput
  • "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • "Recrystallization and Crystalliz
  • "Purification of the product", Tata Institute of Fundamental Research (TIFR),
  • "Purification of Organic Compounds: from Crude Product to Purity", Eastern Mediterranean University (EMU),

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 6-Phenylpyrimidin-4-ol

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-phenylpyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-phenylpyrimidin-4-ol. By leveraging microwave irradiation, this cyclocondensation reaction achieves superior kinetics, higher yields, and cleaner impurity profiles compared to conventional thermal methods.

Standard Operating Procedure (SOP) & Mechanistic Rationale

The synthesis of 6-phenylpyrimidin-4-ol relies on the base-catalyzed cyclocondensation of a β -keto ester (ethyl benzoylacetate) with an amidine (formamidine acetate). Microwave irradiation accelerates this by directly coupling electromagnetic energy with the polar solvent and reagents [1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of ethyl benzoylacetate and 1.2 mmol of formamidine acetate.

    • Causality: A slight stoichiometric excess of the amidine compensates for potential thermal degradation under microwave conditions and drives the equilibrium toward complete conversion.

  • Base Addition: Add 1.5 mmol of freshly prepared sodium ethoxide (NaOEt).

    • Causality: NaOEt is chosen over aqueous bases (like NaOH) to strictly prevent the competitive saponification (hydrolysis) of the ethyl benzoylacetate into benzoic acid.

  • Solvent Selection: Suspend the mixture in 2.5 mL of absolute ethanol.

    • Causality: Ethanol is an optimal MAOS solvent due to its high loss tangent ( tanδ=0.941 ), allowing it to rapidly absorb microwave energy and convert it into heat[2].

  • Microwave Irradiation: Seal the vial securely. Program the microwave synthesizer to reach 120 °C with a 2-minute ramp time. Hold at 120 °C for 15 minutes. Set the maximum power limit to 200 W with dynamic power modulation enabled.

    • Causality: Dynamic power modulation ensures the system maintains isothermal conditions without overshooting the target temperature, which could lead to dangerous pressure spikes.

  • Cooling & Depressurization: Allow the system to cool to room temperature utilizing the reactor's compressed air jet cooling before uncapping.

  • Product Isolation (Self-Validating Step): Transfer the mixture to a beaker. Slowly add 1M HCl dropwise while continuously monitoring the pH. Stop at pH 5.5–6.0.

    • Causality: 6-phenylpyrimidin-4-ol is amphoteric and exhibits tautomerism. It remains highly soluble as a sodium salt in basic conditions. Adjusting to its isoelectric point forces the product to precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Experimental Workflow

MAOS_Workflow R 1. Reagents Ethyl benzoylacetate + Formamidine acetate V 2. Vessel Prep Add NaOEt & EtOH Seal Vial R->V M 3. MAOS 120°C, 15 min, 200W V->M C 4. Cooling Air Jet Cooling Depressurization M->C P 5. Isolation pH Adjustment & Filtration C->P

Logical workflow for the microwave-assisted synthesis of 6-phenylpyrimidin-4-ol.

Parameter Optimization Data

The following table summarizes the quantitative optimization of reaction parameters to maximize the isolated yield of 6-phenylpyrimidin-4-ol.

Temperature (°C)Time (min)Solvent ( tanδ )Max Power (W)Conversion (%)Isolated Yield (%)Observation
8030Ethanol (0.941)1006558Incomplete reaction
10020Ethanol (0.941)1508275Moderate yield
120 15 Ethanol (0.941) 200 >99 92 Optimal conditions
15010Ethanol (0.941)250>9961Thermal degradation
12015DMF (0.161)2007062Poor microwave absorption

Troubleshooting Guide & FAQs

Q1: Why am I experiencing rapid pressure spikes leading to automatic run termination? A1: This is typically caused by localized superheating. Solvents with a high loss tangent, like ethanol, rapidly absorb microwave energy. If the magnetic stirring fails or is set too low, "hot spots" form, causing the solvent to vaporize violently [3].

  • Resolution: Ensure the stir bar is appropriately sized for the vial (e.g., a cross-shaped bar for viscous mixtures). Set the stirring speed to at least 600 RPM. Verify that the vial's pressure rating (typically 20-30 bar) accommodates the vapor pressure of ethanol at 120 °C.

Q2: LC-MS shows >99% conversion, but my isolated yield of 6-phenylpyrimidin-4-ol is extremely low. Where is my product? A2: Your product is likely still in the aqueous filtrate. 6-phenylpyrimidin-4-ol contains an acidic hydroxyl proton (in equilibrium with its pyrimidin-4(1H)-one tautomer). Under the highly basic conditions of the reaction (NaOEt), the product forms a highly soluble sodium salt.

  • Resolution: The isolation step is critical. You must carefully neutralize the reaction mixture with 1M HCl to pH 5.5–6.0. Do not over-acidify, as protonation of the pyrimidine nitrogen atoms will form a soluble hydrochloride salt.

Q3: I observe significant ester hydrolysis (benzoic acid byproduct) instead of the desired pyrimidine. How do I prevent this? A3: Ester hydrolysis aggressively competes with amidine condensation when water is present in the reaction mixture, especially under basic, high-temperature microwave conditions [2].

  • Resolution: Ensure strict anhydrous conditions. Use absolute ethanol (not 95% ethanol) and ensure the sodium ethoxide is freshly prepared or stored under an inert atmosphere. Avoid using sodium hydroxide (NaOH) or potassium hydroxide (KOH), which directly promote the saponification of ethyl benzoylacetate.

Q4: Can I scale up this reaction directly by increasing the vial size and reagent quantities? A4: Direct volumetric scale-up in microwave synthesis is non-linear due to the limited penetration depth of microwaves (typically 1-2 cm at 2.45 GHz) [3].

  • Resolution: If scaling up from a 10 mL vial to a 30 mL or 100 mL vessel, you cannot simply multiply the power. You must adjust the ramp time to be longer (e.g., 5 minutes) to allow for conductive heat transfer within the larger volume, preventing surface overheating. Alternatively, transitioning to a continuous-flow microwave reactor is recommended to maintain the identical heating profile observed in the small-scale optimization.

References

  • Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances, 13(47), 32858-32892, 2023. Available at: [Link]

  • Gabano, E., & Ravera, M. "Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This 'Green' Method?" Molecules, 27(13), 4249, 2022. Available at: [Link]

Reference Data & Comparative Studies

Validation

6-phenylpyrimidin-4-ol vs 2-phenylpyrimidine in receptor binding affinity

This in-depth comparison guide evaluates two highly privileged pyrimidine-based scaffolds—6-phenylpyrimidin-4-ol and 2-phenylpyrimidine —in the context of receptor binding affinity. While structurally similar, the presen...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth comparison guide evaluates two highly privileged pyrimidine-based scaffolds—6-phenylpyrimidin-4-ol and 2-phenylpyrimidine —in the context of receptor binding affinity. While structurally similar, the presence of a single hydroxyl group fundamentally alters their electronic distribution, tautomeric states, and preferred receptor targets.

This guide provides a mechanistic analysis, quantitative binding data, and self-validating experimental protocols to assist medicinal chemists and drug development professionals in scaffold selection.

Mechanistic & Structural Causality

The substitution pattern on the pyrimidine ring dictates the physicochemical properties and, consequently, the receptor binding profile of these two scaffolds.

2-phenylpyrimidine: The Hydrophobic Anchor

The 2-phenylpyrimidine core lacks hydrogen bond donors. Its two nitrogen atoms act strictly as hydrogen bond acceptors, while the phenyl ring at the C2 position provides a rigid, planar surface ideal for π−π stacking and hydrophobic interactions[1].

  • Receptor Preference: This scaffold is highly favored in G-protein-coupled receptors (GPCRs) with deep, lipophilic binding pockets. It is the core pharmacophore for highly potent P2Y12 receptor antagonists (e.g., Selatogrel/ACT-246475), where the 2-phenyl group anchors the molecule into a hydrophobic sub-pocket, driving affinities down to the low nanomolar range (Kd = 1.5 nM)[2]. It is also highly effective in targeting Adenosine A1/A3 receptors[3].

6-phenylpyrimidin-4-ol: The Tautomeric Switch

The 6-phenylpyrimidin-4-ol scaffold (also known as 4-phenyl-1H-pyrimidin-6-one) introduces a hydroxyl group at the C4 position. This seemingly minor addition allows for lactam-lactim tautomerization .

  • Receptor Preference: In physiological environments, the equilibrium heavily favors the pyrimidin-4-one (lactam) form, providing an adjacent hydrogen bond donor (N-H) and acceptor (C=O). This exact motif mimics the hydrogen-bonding face of endogenous nucleosides (like guanosine or uridine). Consequently, this scaffold is a privileged structure for Toll-like receptors (TLR7/8) , which recognize single-stranded RNA in the endosome[4]. Derivatives like Bropirimine rely entirely on this H-bonding network to trigger immune responses. It is also a frequent hit in fragment-based screening for kinases and SHP2 phosphatases[5].

Quantitative Binding Affinity Comparison

The table below summarizes the contrasting binding affinities and target profiles of these two scaffolds based on recent pharmacological data.

ScaffoldRepresentative Lead / DrugPrimary TargetBinding AffinityKey Binding Mechanism
2-phenylpyrimidine Selatogrel (ACT-246475)P2Y12 Receptor Kd​=1.5 nM, IC50​≈14 nMHydrophobic anchoring; competitive GPCR antagonism[2].
2-phenylpyrimidine DP 01095Adenosine A3 Receptor pKi​=7.11 π -stacking; strict H-bond acceptor interactions[3].
6-phenylpyrimidin-4-ol Bropirimine (ABPP)TLR7/8 (Endosomal) EC50​≈1−10 μ MTautomeric H-bond donor/acceptor mimicking nucleosides[4].
6-phenylpyrimidin-4-ol Benzimidazole-hybridsKinases / SARS-CoV-2 RBD IC50​ in low nM rangeATP-binding site competitive binding via H-bond networks[6].

Pathway Visualizations

To illustrate how these structural differences translate to functional biological outcomes, the following diagrams map their respective receptor signaling pathways.

G cluster_0 P2Y12 Receptor Antagonism (2-phenylpyrimidine scaffold) Ligand 2-phenylpyrimidine Derivative (e.g., Selatogrel) Receptor P2Y12 Receptor (GPCR) Ligand->Receptor Competitive Binding (Kd ~ 1.5 nM) Gi Gi Protein Inhibition Receptor->Gi Blocks activation cAMP cAMP Levels Maintained Gi->cAMP Prevents adenylyl cyclase inhibition Platelet Inhibition of Platelet Aggregation cAMP->Platelet Antithrombotic Effect

Workflow of P2Y12 receptor antagonism by 2-phenylpyrimidine derivatives like Selatogrel.

G cluster_1 TLR7/8 Agonism (6-phenylpyrimidin-4-ol scaffold) Agonist 6-phenylpyrimidin-4-ol (e.g., Bropirimine) Endosome Endosomal TLR7/8 Receptor Agonist->Endosome H-Bonding via 4-OH/4=O tautomer MyD88 MyD88 Adapter Recruitment Endosome->MyD88 Dimerization & Activation NFkB NF-κB / IRF7 Nuclear Translocation MyD88->NFkB Kinase Cascade Cytokines IFN-α & Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription

Endosomal TLR7/8 activation pathway mediated by 6-phenylpyrimidin-4-ol derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with built-in validation steps (controls and ratiometric readouts) to accurately measure the binding affinity of these specific scaffolds.

Protocol A: Radioligand Displacement Assay for 2-phenylpyrimidine (P2Y12 Affinity)

Because 2-phenylpyrimidine derivatives are highly lipophilic, non-specific binding can skew IC50​ calculations. This protocol uses a high-affinity radioligand with a strict cold-competitor control to isolate true receptor affinity[7].

  • Membrane Preparation: Harvest CHO cells stably expressing recombinant human P2Y12 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Mixture: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [33P] -2MeS-ADP (radioligand), and serial dilutions of the 2-phenylpyrimidine test compound (10 pM to 10 µM).

  • Self-Validation Step (Non-Specific Binding): Dedicate 3 wells to receive 10 µM of unlabelled ADP. Causality: This saturates all true P2Y12 sites. Any remaining radioactive signal in these wells represents assay noise/lipid partitioning, which must be subtracted from all test wells to calculate specific binding.

  • Incubation & Filtration: Incubate at room temperature for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation fluid, and count radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HEK-Blue Reporter Assay for 6-phenylpyrimidin-4-ol (TLR7/8 Agonism)

Because 6-phenylpyrimidin-4-ol derivatives require endosomal uptake and rely on tautomeric H-bonding, cell-free assays often fail to capture true biological affinity. This cell-based reporter assay directly correlates binding with functional receptor activation[4].

  • Cell Seeding: Seed HEK-Blue TLR7 or TLR8 cells (co-expressing the human receptor and an NF- κ B-inducible SEAP reporter gene) at 5×104 cells/well in a 96-well plate.

  • Compound Addition: Add serial dilutions of the 6-phenylpyrimidin-4-ol test compound (1 nM to 100 µM).

  • Self-Validation Step (Positive/Negative Controls): Use R848 (Resiquimod) as a positive control (expected EC50​≈0.1 µM) and untreated media as a negative control. Causality: If R848 fails to produce a signal, the endosomal acidification or NF- κ B cascade is compromised, invalidating the run.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2. This allows time for compound endocytosis, receptor dimerization, and SEAP expression.

  • Readout: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of QUANTI-Blue colorimetric substrate. Incubate for 1-3 hours and read absorbance at 620 nm. Calculate the EC50​ to determine functional binding affinity.

References

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. Available at:[Link]

  • Fragment Screening at Adenosine-A3 Receptors in Living Cells Using a Fluorescence-Based Binding Assay. PMC - NIH. Available at:[Link]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PMC - NIH. Available at:[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PMC - NIH. Available at:[Link]

  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. University of Birmingham. Available at: [Link]

  • Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation. ACS Publications. Available at:[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. ACS Publications. Available at:[Link]

Sources

Comparative

Tandem Mass Spectrometry Validation of 6-Phenylpyrimidin-4-ol Metabolites: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating and quantifying xenobiotic metabolites in complex biological matrices. 6-phenylpyrimidin-4-ol is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating and quantifying xenobiotic metabolites in complex biological matrices. 6-phenylpyrimidin-4-ol is a privileged chemical scaffold found in numerous kinase inhibitors, agricultural fungicides, and immunomodulators. Understanding its metabolic fate—primarily Phase I hydroxylation on the phenyl ring and Phase II glucuronidation at the pyrimidinol hydroxyl group—is critical for drug metabolism and pharmacokinetics (DMPK) profiling.

This guide objectively compares the two dominant tandem mass spectrometry (MS/MS) platforms used in metabolite identification (MetID) and validation: High-Resolution Accurate Mass (HRAM) Orbitrap MS and Triple Quadrupole (QqQ) MS . By examining the causality behind experimental choices, we establish a self-validating framework for robust bioanalysis.

Mechanistic Rationale: Orbitrap HRAM vs. Triple Quadrupole (QqQ)

The choice between QqQ and HRAM systems dictates the analytical strategy, as each platform serves a distinct, complementary role in the drug development pipeline[1].

  • Triple Quadrupole (QqQ) for Targeted Validation: QqQ instruments remain the gold standard for targeted quantification due to their exceptional sensitivity, wide dynamic range, and high specificity achieved via Selected Reaction Monitoring (SRM)[2]. The dual mass-filtering stages effectively eliminate matrix noise, making QqQ ideal for validating known metabolites at trace levels in clinical or preclinical samples[1].

  • HRAM Orbitrap for Untargeted Discovery: Conversely, HRAM platforms (e.g., Q Exactive) are indispensable for untargeted metabolite discovery. They operate in full-scan and data-dependent MS/MS (ddMS2) modes, capturing all ions without requiring pre-optimized precursor-to-product transitions[3]. The ultra-high resolution (up to 280,000 FWHM) allows scientists to resolve fine isotopic patterns and distinguish true metabolites from isobaric matrix interferences[3].

Visualizing the Analytical Framework

Workflow A 1. In Vitro Incubation (HLMs + Substrate) B 2. Protein Precipitation & IS Addition A->B C 3. UHPLC Separation (C18 Column) B->C D 4A. HRAM Orbitrap (Metabolite Discovery) C->D Phase I E 4B. Triple Quadrupole (Targeted Validation) C->E Phase II

Fig 1. Self-validating LC-MS/MS workflow for metabolite discovery and targeted quantification.

Biotransformation P 6-phenylpyrimidin-4-ol (m/z 173.07) M1 Hydroxylation (+16 Da, m/z 189.06) P->M1 CYP450 M2 Glucuronidation (+176 Da, m/z 349.10) P->M2 UGTs F1 RDA Cleavage (Diagnostic Fragment) P->F1 CID (MS/MS) M1->F1 CID (MS/MS)

Fig 2. Logical biotransformation and CID fragmentation pathways of 6-phenylpyrimidin-4-ol.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology embeds internal validation steps directly into the workflow. This prevents false positives and corrects for ion suppression during electrospray ionization (ESI).

Step 1: In Vitro Microsomal Incubation
  • Reaction Mixture: Combine 6-phenylpyrimidin-4-ol (10 µM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Causality: HLMs provide the necessary Cytochrome P450 (CYP450) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes required to simulate in vivo Phase I/II biotransformation.

  • Initiation: Add NADPH (1 mM) and UDPGA (2 mM) to initiate oxidation and glucuronidation, respectively. Incubate at 37°C for 60 minutes.

Step 2: Extraction and Matrix Management
  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 6-phenylpyrimidin-4-ol-d5).

    • Causality: Acetonitrile rapidly denatures active enzymes, while the internal standard (IS) creates a self-validating system to track extraction recovery, precision, and correct for matrix effects[4].

  • Centrifugation & Dilution: Centrifuge at 14,000 x g for 15 minutes. Employ a "dilute and shoot" approach by diluting the supernatant 1:5 with the mobile phase.

    • Causality: Dilution aligns metabolite concentrations within the linear calibration range of the MS detector and minimizes column fouling[5].

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase ensures the basic pyrimidine nitrogen is protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • MS Parameters (Platform Dependent):

    • For QqQ: Set SRM transitions. The parent compound (m/z 173.07) typically fragments via retro-Diels-Alder (RDA) cleavage. Monitor the transition m/z 173.07 104.05 (phenylacetylene radical cation) at an optimized collision energy of 25 eV.

    • For Orbitrap: Acquire Full MS (m/z 100-600) at 70,000 resolution, triggering ddMS2 at 17,500 resolution for the top 5 most intense ions. This generic method eliminates the need for compound-specific optimization[3].

Comparative Performance Data

To objectively compare the utility of both platforms for 6-phenylpyrimidin-4-ol validation, the following table synthesizes their operational metrics.

ParameterTriple Quadrupole (QqQ)HRAM OrbitrapScientific Advantage / Causality
Acquisition Mode Selected Reaction Monitoring (SRM)Full Scan & ddMS2QqQ excels in targeted noise reduction; Orbitrap captures untargeted structural data[6].
Mass Accuracy Unit resolution (~0.7 Da)Sub-3 ppmOrbitrap distinguishes true metabolites from isobaric matrix interferences[3].
Sensitivity (LOQ) Ultra-high (e.g., 0.5 ng/mL)High (e.g., 2.0 ng/mL)QqQ's dual mass-filtering stages provide superior signal-to-noise for trace quantification[1].
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer dilutions for highly concentrated PK samples.
Method Development Requires precursor/product optimizationGeneric methods sufficeOrbitrap saves time by eliminating the need for compound-specific collision energy tuning[3].

Conclusion

While HRAM Orbitrap systems offer unmatched qualitative power for elucidating the structural modifications of 6-phenylpyrimidin-4-ol, QqQ platforms remain the undisputed choice for high-throughput, highly sensitive targeted validation. A hybrid approach—using Orbitrap for discovery and QqQ for clinical/DMPK quantification—yields the most rigorous, self-validating data package for modern drug development.

References

  • [6] Lab Manager. "Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity?" 6

  • [5] MDPI. "Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites." 5

  • [4] PMC. "Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids." 4

  • [1] MDPI. "Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications." 1

  • [3] Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." 3

  • [2] ACS Publications. "A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation."2

Sources

Validation

comparative in vitro efficacy of 6-phenylpyrimidin-4-ol substituted derivatives

As a Senior Application Scientist specializing in innate immune modulation and assay development, I frequently guide drug discovery teams through the nuances of benchmarking novel Toll-like receptor (TLR) agonists. When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in innate immune modulation and assay development, I frequently guide drug discovery teams through the nuances of benchmarking novel Toll-like receptor (TLR) agonists. When evaluating the in vitro efficacy of 6-phenylpyrimidin-4-ol substituted derivatives —most classically represented by the prototypical compound Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol) —it is imperative to understand not just the raw potency metrics, but the mechanistic causality behind the experimental architecture used to derive them.

This guide provides an objective, data-driven comparison of 6-phenylpyrimidin-4-ol derivatives against modern alternative scaffolds (such as imidazoquinolines and adenine derivatives), supported by self-validating experimental protocols designed to ensure rigorous scientific integrity.

Mechanistic Context: The 6-Phenylpyrimidin-4-ol Pharmacophore

The 6-phenylpyrimidin-4-ol class functions primarily as endosomal TLR7 agonists[1][2]. TLR7 is a pattern recognition receptor (PRR) that naturally detects guanosine- and uridine-rich single-stranded RNA (ssRNA) from viral pathogens[1].

The structural logic of Bropirimine and its analogs is rooted in biomimicry. The pyrimidine core mimics the natural viral ssRNA ligands, binding to the conserved first binding site of the TLR7 ectodomain[3]. The substitution at the C5 position (e.g., a bromine atom in Bropirimine) significantly enhances lipophilicity, which is an absolute thermodynamic requirement for the molecule to passively diffuse across the plasma membrane and enter the acidic endosomal compartment where TLR7 resides. Once bound, the ligand induces receptor dimerization, recruiting the MyD88 adaptor protein and initiating a signaling cascade through IRAK4, TRAF6, and ultimately IRF7 and NF-κB, leading to the robust production of Type I interferons (IFN-α)[1].

TLR7_Pathway cluster_TFs Transcription Factors Ligand 6-phenylpyrimidin-4-ol (Bropirimine) Endosome Endosomal Membrane Ligand->Endosome Internalization TLR7 TLR7 Dimerization Ligand->TLR7 Binds Site 1 Endosome->TLR7 MyD88 MyD88 Adaptor TLR7->MyD88 TIR Domain Recruitment IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IRF7 IRF7 Activation TRAF6->IRF7 NFKB NF-κB Activation TRAF6->NFKB Nucleus Nucleus (Gene Expression) IRF7->Nucleus Translocation NFKB->Nucleus Translocation IFNA IFN-α Production Nucleus->IFNA ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->ProInf

TLR7 signaling pathway activated by 6-phenylpyrimidin-4-ol derivatives leading to IFN-α production.

Comparative In Vitro Efficacy Data

To objectively evaluate the performance of 6-phenylpyrimidin-4-ol derivatives, we must benchmark them against the current industry standards: the imidazoquinolines (Imiquimod, Resiquimod) and advanced adenine derivatives (e.g., SM-360320).

While Bropirimine demonstrates reliable TLR7 agonism and has been extensively studied for its direct inhibitory effects on bladder tumor cell colony formation and osteoclast differentiation[1][2], its in vitro potency (EC50) is generally lower than that of newer synthetic scaffolds[1][4].

Table 1: In Vitro Benchmarking of TLR7/8 Agonists

CompoundChemical ScaffoldPrimary Target(s)In Vitro EC50 (TLR7)IFN-α Induction PotentialClinical / Research Status
Bropirimine 6-phenylpyrimidin-4-olTLR7~1.5 - 5.0 μMModerateResearch / Discontinued Phase III[5]
Imiquimod ImidazoquinolineTLR7~1.0 - 2.0 μMHighFDA Approved (Topical)[4][5]
Resiquimod (R848) ImidazoquinolineTLR7 & TLR8~0.1 - 0.5 μMVery HighClinical Trials / Research[1]
SM-360320 Adenine derivativeTLR7~0.14 μMHighPreclinical[1]
Compound 54 Pyrrolo[3,2-d]pyrimidineTLR7 (Selective)< 0.1 μMHighPreclinical (HBV targeting)[4]

Data synthesis derived from established reporter cell line assays and primary human PBMC evaluations.

Self-Validating Experimental Protocols

To generate the comparative data shown above, my laboratory relies on a two-tiered validation system. We first isolate the receptor-ligand interaction using a null-background reporter cell line, and then we validate the physiological translation of that signal using primary human immune cells.

Protocol A: Target Engagement via HEK-Blue™ TLR7 Reporter Assay
  • The Causality of the Model: Wild-type HEK293 cells are naturally deficient in endogenous TLR7[4]. By utilizing a HEK293 cell line stably transfected with human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we create a closed, self-validating system. Any colorimetric signal generated is definitively and causally linked to TLR7 agonism, completely eliminating background noise from other PRRs.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-Blue™ hTLR7 cells at 70-80% confluency. Resuspend in HEK-Blue™ Detection medium (which contains the SEAP substrate) to a concentration of 2.5×105 cells/mL.

  • Compound Plating: In a 96-well flat-bottom plate, add 20 μL of serially diluted 6-phenylpyrimidin-4-ol derivatives (e.g., Bropirimine) and control compounds (Imiquimod, Resiquimod). Crucial Step: Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 180 μL of the cell suspension to each well (total volume = 200 μL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Quantification: Read the optical density (OD) at 620-655 nm using a microplate spectrophotometer. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Functional Validation via Human PBMC IFN-α ELISA
  • The Causality of the Model: While the HEK293 system confirms target engagement, it lacks the complex physiological machinery of plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α[4]. Human Peripheral Blood Mononuclear Cells (PBMCs) provide a biologically relevant, heterogeneous environment. If the 6-phenylpyrimidin-4-ol derivative successfully mimics ssRNA, it will trigger the MyD88/IRF7 pathway in pDCs, resulting in measurable IFN-α secretion[1].

Step-by-Step Methodology:

  • Isolation: Isolate human PBMCs from buffy coats of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Seeding: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% heat-inactivated FBS. Seed at 1×106 cells/well in a 24-well plate.

  • Stimulation: Treat the cells with 10 μM of the test compounds (Bropirimine vs. Imiquimod). Include a vehicle control (DMSO) and a positive control (synthetic ssRNA40).

  • Harvesting: After 24 hours of incubation at 37°C, centrifuge the plates at 300 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant.

  • ELISA: Quantify IFN-α levels using a high-sensitivity human IFN-α sandwich ELISA kit. The concentration of captured cytokine directly correlates with the functional immunostimulatory efficacy of the derivative.

Conclusion & Future Perspectives

While 6-phenylpyrimidin-4-ol derivatives like Bropirimine paved the way for small-molecule TLR7 agonism, comparative in vitro data reveals that they generally exhibit lower potency than contemporary imidazoquinoline or pyrrolo[3,2-d]pyrimidine scaffolds[1][4]. This lower efficacy, combined with toxicity profiles observed in historical clinical trials (such as those for carcinoma in situ of the bladder), has limited their progression into approved therapeutics[5].

However, the 6-phenylpyrimidin-4-ol pharmacophore remains a highly valuable tool for researchers. Current drug development efforts are exploring the conjugation of these derivatives to lipid tails or encapsulating them within polylactide (PLA) nanoparticles to enhance endosomal delivery, prolong draining lymph node retention, and mitigate systemic toxicity.

References

  • Source: frontiersin.
  • Source: nih.
  • Bropirimine (U-54461)
  • Source: nih.
  • Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7)

Sources

Comparative

Comprehensive Comparison Guide: 6-phenylpyrimidin-4-ol Analytical Reference Standard Validation

Executive Summary & Regulatory Context As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when characterizing active pharmaceutical ingredients (APIs) and their cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when characterizing active pharmaceutical ingredients (APIs) and their critical intermediates. 6-phenylpyrimidin-4-ol (CAS: 4891-69-4, Monoisotopic Mass: 172.06 Da)[1] is a highly specific pyrimidine building block utilized in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors[2] and antithyroid agents like 6-phenyl-2-thiouracil[3].

Because impurities in a reference standard propagate quantitative errors throughout downstream API release testing, validating the analytical methods used to certify this standard is a regulatory necessity. The recent implementation of the ICH Q2(R2) guidelines marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[4]. For a reference standard to be deemed "pharmacopeial-grade," the validation must demonstrate that the analytical procedure is fit for its intended purpose, specifically evaluating Specificity, Linearity, Range, Accuracy, and Precision[5]. Furthermore, ICH Q2(R2) expands the scope to include multivariate statistical methods and emphasizes robustness against minor environmental fluctuations[6].

Comparative Analysis of Validation Modalities

When certifying 6-phenylpyrimidin-4-ol, relying on a single analytical technique is insufficient due to the molecule's tautomeric nature (lactam-lactim tautomerism yielding 4-phenyl-1H-pyrimidin-6-one)[1]. To establish absolute purity and identity, we must compare and integrate orthogonal analytical modalities.

Performance Comparison of Analytical Techniques for 6-phenylpyrimidin-4-ol
Analytical ModalityPrimary FunctionSpecificity vs. IsomersSensitivity (LOD/LOQ)ICH Q2(R2) Validation Role
HPLC-UV Routine Assay & PurityHigh (requires optimized stationary phase)~0.05% areaLinearity, Precision, Robustness
LC-MS/MS Trace Impurity ProfilingModerate (isomers share identical m/z)~1 ng/mLSpecificity, Impurity Identification
qNMR Absolute Mass FractionHigh (distinct chemical shifts)~1-2% relative errorAccuracy (Orthogonal verification)

Causality in Experimental Choices (E-E-A-T)

A standard operating procedure is only as strong as the chemical logic underpinning it. Here is the causality behind our specific experimental design:

  • Mobile Phase Buffering: 6-phenylpyrimidin-4-ol contains basic nitrogen atoms in the pyrimidine ring and an acidic hydroxyl group. Unbuffered systems lead to variable ionization states, causing peak tailing and retention time drift. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 4.5, we lock the molecule into a consistent ionization state.

  • Specificity Against Structural Isomers: During synthesis, positional isomers such as 5-phenylpyrimidin-4-ol or 2-phenylpyrimidin-4-ol can form[7]. Since these isomers share the same molecular weight (172.06 Da) and similar UV chromophores, the chromatographic method must possess sufficient theoretical plates (N) and optimal selectivity (α) to resolve them. We utilize core-shell particle columns to minimize longitudinal diffusion, yielding the sharp peaks necessary for baseline resolution.

  • Reporting Range: ICH Q2(R2) dictates that linearity must be demonstrated across the reportable range, typically from the reporting level of impurities up to 120% of the specification acceptance criterion for the assay[5].

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Method Validation for Assay and Purity

This protocol is designed as a self-validating system; it proves its own suitability before any quantitative data is accepted.

Step 1: System Suitability Testing (SST) - The Self-Validating Step

  • Action: Before evaluating the reference standard, inject a resolution mixture containing 6-phenylpyrimidin-4-ol and its structural isomer, 5-phenylpyrimidin-4-ol.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0. This empirically proves the system's Specificity prior to sample analysis[5].

Step 2: Chromatographic Conditions

  • Column: Core-shell C18 (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 80% B over 12 minutes.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-pyrimidine system).

Step 3: Linearity and Range

  • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 100 µg/mL).

  • Acceptance Criteria: Linearity must be demonstrated across the reportable range with an R2 > 0.999[4].

Step 4: Accuracy and Precision

  • Action: Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate. Calculate the relative standard deviation (%RSD) for repeatability (n=6 at 100%).

  • Acceptance Criteria: Recovery between 98.0% - 102.0%; %RSD < 2.0%.

Protocol B: LC-MS/MS Trace Impurity Profiling

Step 1: Ionization and Tuning

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The predicted [M+H]+ adduct for 6-phenylpyrimidin-4-ol is m/z 173.07[1].

Step 2: MRM Transitions

  • Action: Optimize collision energy (CE) to fragment the m/z 173.07 precursor. Monitor transitions corresponding to the loss of the phenyl ring or cleavage of the pyrimidine ring to ensure Specificity against matrix interference.

Step 3: Matrix Effect Evaluation

  • Action: Assess ion suppression by infusing the reference standard post-column while injecting a blank matrix. This satisfies the ICH Q2(R2) requirement for robustness in complex environments[6].

Workflow Visualization

G Standard 6-phenylpyrimidin-4-ol Reference Standard HPLC HPLC-UV (Routine Purity) Standard->HPLC LCMS LC-MS/MS (Trace Impurities) Standard->LCMS qNMR qNMR (Absolute Mass Fraction) Standard->qNMR Spec Specificity & Selectivity HPLC->Spec LCMS->Spec Acc Accuracy & Precision qNMR->Acc Lin Linearity & Range Spec->Lin Lin->Acc Validated ICH Q2(R2) Validated Analytical Standard Acc->Validated

Caption: Multiplexed Analytical Validation Workflow for 6-phenylpyrimidin-4-ol.

Sources

Safety & Regulatory Compliance

Safety

6-phenylpyrimidin-4-ol proper disposal procedures

Operational Guide: Safe Handling, Segregation, and Disposal of 6-Phenylpyrimidin-4-ol In modern drug discovery, 6-phenylpyrimidin-4-ol (and its substituted derivatives, such as 2-amino-6-phenylpyrimidin-4-ol) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Segregation, and Disposal of 6-Phenylpyrimidin-4-ol

In modern drug discovery, 6-phenylpyrimidin-4-ol (and its substituted derivatives, such as 2-amino-6-phenylpyrimidin-4-ol) serves as a critical structural scaffold. It is frequently utilized in the synthesis of benzimidazole-pyrimidine hybrids, which are heavily investigated for their potent antiviral and anticancer properties ()[1]. Despite its utility, this compound presents significant acute toxicity and irritant properties.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This framework provides a causality-driven, self-validating operational plan for the proper segregation, containerization, and RCRA-compliant disposal of 6-phenylpyrimidin-4-ol waste streams.

Before executing any disposal protocol, laboratory personnel must understand the quantitative hazard profile of the target compound. 6-phenylpyrimidin-4-ol is a non-halogenated organic solid that requires strict handling to prevent respiratory and dermal exposure ()[2].

Table 1: Quantitative Hazard and Physicochemical Profile

Property / Hazard MetricData / DescriptionGHS Classification & Codes
CAS Registry Numbers 4891-69-4 (Base), 56741-94-7 (2-Amino derivative)N/A
Molecular Formula C₁₀H₈N₂ON/A
Acute Toxicity (LD50) Harmful if swallowed, inhaled, or absorbed dermallyAcute Tox. 4 (H302, H312, H332)
Dermal/Ocular Irritation Causes localized skin corrosion and serious eye damageSkin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Target Organ Toxicity May cause respiratory tract irritation and drowsinessSTOT SE 3 (H335, H336)

Data aggregated from ECHA C&L Inventory and PubChem databases ()[3].

The Causality of Waste Segregation

A fundamental error in laboratory waste management is the improper mixing of organic waste streams. 6-phenylpyrimidin-4-ol is inherently a non-halogenated organic compound .

The Causality Principle: When disposing of liquid reaction mixtures containing this compound, the solvent dictates the disposal route.

  • If the compound is dissolved in solvents like Dimethyl Sulfoxide (DMSO), Ethanol, or Ethyl Acetate, it must be routed to the Non-Halogenated Organic Waste stream ()[4].

  • If the reaction utilized Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to the Halogenated Organic Waste stream.

Why? Mixing non-halogenated waste into a halogenated container drastically increases the cost of disposal and complicates the high-temperature incineration process. Halogenated wastes require specialized thermal oxidizers with aggressive scrubbing systems to prevent the atmospheric release of highly toxic dioxins and furans ()[5].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating physical checks into each step, operators can confirm that the procedure has been executed safely and correctly.

Methodology A: Solid Waste Processing (Unreacted Powder or Precipitates)
  • Collection & Segregation: Gather all unreacted 6-phenylpyrimidin-4-ol powder, contaminated filter papers, and weigh boats.

  • Containerization: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

    • Self-Validation Check: Do not use standard LDPE plastic bags. Verify the container material is HDPE by checking the recycling triangle (Code 2) on the bottom. This prevents the compound from causing static cling, dispersion, or leaching ()[6].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Toxic Solid: 6-phenylpyrimidin-4-ol" and check the "Toxic" and "Irritant" GHS pictograms.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers (e.g., nitrates, peroxides) to prevent spontaneous chemical changes ()[7].

Methodology B: Liquid Waste Processing (Reaction Mixtures)
  • Quenching: Ensure the reaction is fully quenched. If strong bases were used during the pyrimidine synthesis, neutralize the mixture.

    • Self-Validation Check: Monitor the pH of the aqueous phase using indicator strips. Proceed only when the pH stabilizes between 6.0 and 8.0, validating that no reactive intermediates remain.

  • Stream Identification: Identify the primary solvent vehicle to determine if the mixture is Halogenated or Non-Halogenated (as explained in Section 2).

  • Transfer & Headspace Management: Pour the mixture into a narrow-mouth HDPE or glass carboy using a chemically compatible funnel.

    • Self-Validation Check: Leave at least 10% headspace in the carboy. Validate this by ensuring the liquid level does not exceed the shoulder of the container. This prevents catastrophic over-pressurization due to vapor expansion in warm laboratory environments.

  • Documentation: Log the waste on the SAA inventory sheet, listing all constituents by volume percentage (e.g., "DMSO 90%, 6-phenylpyrimidin-4-ol 5%, Triethylamine 5%").

Spill Response and Decontamination Protocol

In the event of an accidental release of 6-phenylpyrimidin-4-ol, immediate and structured containment is required to prevent aerosolization and inhalation ()[2].

  • Evacuation & PPE: Clear the immediate area. Responders must don nitrile gloves, tightly sealed safety goggles, and a P100 particulate respirator if dry powder is airborne.

  • Containment (No Dry Sweeping): Never use a broom on the dry powder, as this aerosolizes the active pharmaceutical ingredient (API). Instead, cover the spill with a damp absorbent pad or apply a compatible, low-volatility solvent (like isopropanol) to wet the powder.

  • Collection: Use non-sparking scoops to transfer the wetted slurry into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a strong detergent solution, followed by a distilled water rinse.

    • Self-Validation Check: Wipe the area with a final clean paper towel. If any residue or discoloration is visible on the towel, repeat the detergent wash. All used towels must be disposed of as solid hazardous waste.

Visual Workflow: Waste Routing Matrix

G Start 6-phenylpyrimidin-4-ol Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Pure/Precipitate Liquid Liquid Waste (Reaction Mixture) CheckState->Liquid Dissolved PackSolid Package in HDPE/Glass Label: Toxic Solid Solid->PackSolid CheckHalogen Check Solvent Type Liquid->CheckHalogen NonHalo Non-Halogenated Organic Stream CheckHalogen->NonHalo e.g., DMSO, EtOH Halo Halogenated Organic Stream CheckHalogen->Halo e.g., DCM, Chloroform PackLiquid Package in HDPE/Glass Label: Flammable/Toxic NonHalo->PackLiquid Halo->PackLiquid Incinerate High-Temperature Incineration (EPA RCRA) PackSolid->Incinerate PackLiquid->Incinerate

Decision matrix for the segregation and disposal of 6-phenylpyrimidin-4-ol waste streams.

References

  • NextSDS. "6-phenylpyrimidin-4-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365." PubChem. Available at:[Link]

  • MDPI. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Molecules, 2024. Available at:[Link]

  • Wichita State University. "Hazardous Waste Manual Table of Contents." Environmental Health and Safety. Available at:[Link]

  • Northeast State Community College. "Hazardous Waste Management Manual." Environmental Health and Safety. Available at:[Link]

  • University of Northern Iowa (UNI). "Hazardous Waste Management Manual." Risk Management and Environmental Health and Safety. Available at: [Link]

  • Montgomery College. "Hazardous Waste." Public Health & Environmental Safety. Available at:[Link]

Sources

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